molecular formula C7H12Cl2N2 B1427485 (6-Methylpyridin-2-yl)methanamine dihydrochloride CAS No. 858838-82-1

(6-Methylpyridin-2-yl)methanamine dihydrochloride

Cat. No.: B1427485
CAS No.: 858838-82-1
M. Wt: 195.09 g/mol
InChI Key: JVVKMXGAWNLVLR-UHFFFAOYSA-N
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Description

(6-Methylpyridin-2-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C7H12Cl2N2 and its molecular weight is 195.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Methylpyridin-2-yl)methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methylpyridin-2-yl)methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-methylpyridin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2ClH/c1-6-3-2-4-7(5-8)9-6;;/h2-4H,5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVKMXGAWNLVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90741677
Record name 1-(6-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90741677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858838-82-1
Record name 1-(6-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90741677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Stoichiometric Precision of (6-Methylpyridin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6-Methylpyridin-2-yl)methanamine dihydrochloride is a critical bidentate ligand scaffold used in coordination chemistry and fragment-based drug discovery (FBDD). While the theoretical molecular weight is a fixed constant, the effective molecular weight used in experimental settings is dynamic, governed by the salt's hygroscopicity and synthesis purity.

This guide moves beyond simple database values to provide a rigorous framework for handling this compound. It addresses the precise stoichiometric calculations required for metal complexation (e.g., Mn, Cu catalysts) and provides self-validating protocols to determine the exact chloride content, ensuring experimental reproducibility.

Part 1: Molecular Identity & Theoretical Mass[1]

Structural Definition

The compound consists of a pyridine ring substituted with a methyl group at the 6-position and an aminomethyl group at the 2-position.[1][2][3] In its dihydrochloride form, both the primary amine and the pyridine nitrogen are protonated, stabilized by two chloride counterions.

  • IUPAC Name: 1-(6-methylpyridin-2-yl)methanamine dihydrochloride

  • Common Name: 6-Methyl-2-picolylamine dihydrochloride

  • Base CAS: 6627-60-7[1][3][4]

  • Salt CAS (Generic/HCl): 1365836-53-8 (Note: Commercial CAS numbers often refer to the generic hydrochloride; verification of stoichiometry is required).[1]

Stoichiometric Calculation

For high-precision synthesis, relying on the average atomic mass is standard, but understanding the isotopic contribution is vital for Mass Spectrometry (MS) validation.

ComponentFormulaAverage Mass ( g/mol )Monoisotopic Mass (Da)
Free Base

122.17122.0844
Counterions

72.9272.9411
Dihydrochloride

195.09 195.0255

Critical Insight: The molecular weight of 195.09 g/mol is the theoretical maximum for the anhydrous dihydrochloride. However, commercial batches often contain 0.5 – 1.5 equivalents of water (


), shifting the effective MW to ~204–222  g/mol . Ignoring this leads to substantial stoichiometric errors in ligand-to-metal ratios.

Part 2: Synthesis & Salt Formation Dynamics[1]

The formation of the dihydrochloride salt is not merely for solubility; it protects the primary amine from oxidative degradation. The following diagram illustrates the protonation pathway and the resulting stability.

SaltFormation cluster_stability Stability Impact Base Free Base (6-Methyl-2-picolylamine) MW: 122.17 (Oil/Low-melt Solid) Mono Intermediate Monohydrochloride (Unstable Mix) Base->Mono + 1 eq. HCl Fast Kinetic Step HCl 2.0 eq. HCl (Anhydrous/Ether) HCl->Base Addition DiHCl Target Product Dihydrochloride MW: 195.09 (Crystalline Solid) Mono->DiHCl + 1 eq. HCl Precipitation Drive

Part 3: Analytical Verification Protocols

Trusting the label MW is a common source of experimental failure. You must validate the "Effective Molecular Weight" (


) before use in sensitive catalytic cycles.
Protocol: Potentiometric Titration of Chloride

This protocol determines the exact number of HCl molecules bound to the amine, confirming if it is a mono- (1.0) or dihydrochloride (2.0) and calculating the purity.

Reagents:

  • 0.1 M Silver Nitrate (

    
    ) standard solution.
    
  • 0.1 M Nitric Acid (

    
    ).
    
  • Distilled Water (HPLC Grade).

Workflow:

  • Weigh: Accurately weigh ~50 mg of the sample (

    
    ) into a titration beaker.
    
  • Dissolve: Add 50 mL of water and 1 mL of

    
     (to prevent silver oxide formation).
    
  • Titrate: Titrate with 0.1 M

    
     using a silver/sulfide ion-selective electrode (ISE) or potentiometric autotitrator.
    
  • Detect: Record the inflection point volume (

    
    ).
    

Calculation:


[1]
  • Theoretical %Cl for Dihydrochloride:

    
    [1]
    
  • Interpretation: If experimental %Cl < 36%, the sample may be wet (adjust MW up) or the monohydrochloride (MW ~158).

Protocol: 1H-NMR for Organic Purity

While titration gives the salt ratio, NMR confirms the organic backbone integrity.

  • Solvent:

    
     (Deuterium Oxide).
    
  • Key Shift: Look for the methyl group singlet at

    
     ppm. The methylene (
    
    
    
    ) protons adjacent to the amine will shift downfield (
    
    
    ppm) compared to the free base due to the positive charge on the nitrogen.

Part 4: Applications & Handling[1][5][6]

Ligand Design in Catalysis

This scaffold is ubiquitous in bioinorganic chemistry. The 6-methyl group provides steric bulk that forces metal centers (like Cu or Zn) into distorted geometries, often enhancing catalytic turnover rates in hydrolysis reactions.

Stoichiometry Example: To synthesize a


 complex:
  • Target: 1.0 mmol Complex.

  • Copper Source:

    
     (MW 170.48) -> 170.5 mg.[1]
    
  • Ligand: (6-Methylpyridin-2-yl)methanamine 2HCl (MW 195.09).[1]

    • Correction: If titration shows 98% purity due to moisture, weigh:

      
       mg.
      
  • Base: Requires 2.0 equivalents of a base (e.g., NaOH or

    
    ) to neutralize the HCl and free the amine for coordination. Failure to add base will result in no complexation. 
    
Quality Control Workflow

Use the following logic flow to determine if a batch is ready for sensitive screening.

QC_Workflow Start Raw Material Received Visual Visual Inspection (White Crystalline?) Start->Visual Hygro Is it Hygroscopic? Visual->Hygro Dry Vacuum Dry (40°C, P2O5, 4h) Hygro->Dry Yes (Clumped) Titration AgNO3 Titration (% Chloride) Hygro->Titration No (Free flowing) Dry->Titration Decision %Cl matches Theoretical (36.3%)? Titration->Decision Calc Calculate Effective MW MW_eff = MW_theo / Purity Decision->Calc Yes (+/- 1%) Reject Reject / Recrystallize Decision->Reject No (>2% dev) Approve Release for Synthesis Calc->Approve

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 246721, (6-Methylpyridin-2-yl)methanamine.[1] Retrieved from [Link]

  • Huang, W., et al. (2019). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.[1] ACS Omega. Retrieved from [Link]

  • AOCS Official Method Tf 1a-64. Total Amine Value of Fatty Amines, Potentiometric Method. American Oil Chemists' Society.[5] Retrieved from [Link]

Sources

An In-Depth Technical Guide to (6-Methylpyridin-2-yl)methanamine Dihydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methylpyridin-2-yl)methanamine dihydrochloride is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique structural arrangement, featuring a pyridine ring substituted with a methyl and an aminomethyl group, offers a versatile scaffold for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its structure, synthesis, properties, and, most importantly, its application as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors for oncology. As a salt, its dihydrochloride form enhances stability and solubility, making it amenable to a variety of synthetic transformations.

Chemical Structure and Physicochemical Properties

The structure of (6-Methylpyridin-2-yl)methanamine dihydrochloride is characterized by a pyridine ring with a methyl group at the 6-position and a protonated aminomethyl group at the 2-position, with two chloride counter-ions. This dicationic nature at physiological pH can be crucial for its role in molecular interactions within a biological target.

Caption: Chemical structure of (6-Methylpyridin-2-yl)methanamine dihydrochloride.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 858838-82-1[1]
Molecular Formula C₇H₁₂Cl₂N₂[1]
Molecular Weight 195.09 g/mol [1]
Appearance Light yellow to yellow solid[2]
Storage Room temperature, dry, sealed, under inert gas (Nitrogen or Argon) at 2-8°C[1][2]

Synthesis and Mechanistic Insights

The synthesis of (6-Methylpyridin-2-yl)methanamine dihydrochloride can be approached through several strategic pathways, typically starting from readily available picoline derivatives. A common and logical approach involves the conversion of a precursor, such as 2-cyano-6-methylpyridine or 2-(chloromethyl)-6-methylpyridine, to the desired amine.

Proposed Synthetic Pathway

A plausible and efficient synthesis commences with 2-cyano-6-methylpyridine. The nitrile group serves as a reliable precursor to the aminomethyl functionality via reduction.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Salt Formation 2-cyano-6-methylpyridine 2-cyano-6-methylpyridine amine_intermediate amine_intermediate 2-cyano-6-methylpyridine->amine_intermediate Reducing Agent (e.g., LiAlH4 or H2/Catalyst) (6-Methylpyridin-2-yl)methanamine dihydrochloride (6-Methylpyridin-2-yl)methanamine dihydrochloride amine_intermediate->(6-Methylpyridin-2-yl)methanamine dihydrochloride HCl in solvent (e.g., Ether or Isopropanol)

Caption: Proposed synthetic workflow for (6-Methylpyridin-2-yl)methanamine dihydrochloride.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Reduction of 2-cyano-6-methylpyridine to (6-Methylpyridin-2-yl)methanamine

  • Rationale: The choice of reducing agent is critical. Catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) is often preferred for its scalability and cleaner work-up. Alternatively, a metal hydride like Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent provides a powerful reduction, though it requires more stringent anhydrous conditions and a careful quenching procedure.

  • Protocol (Catalytic Hydrogenation):

    • In a high-pressure reaction vessel, dissolve 2-cyano-6-methylpyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (typically 1-5 mol%).

    • Seal the vessel and purge with nitrogen, then fill with hydrogen gas to the desired pressure (e.g., 50 psi).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude (6-Methylpyridin-2-yl)methanamine.

Step 2: Formation of the Dihydrochloride Salt

  • Rationale: The formation of the dihydrochloride salt is achieved by treating the free base with hydrochloric acid. The choice of solvent is important to facilitate precipitation of the salt. Anhydrous conditions are preferable to obtain a dry, crystalline product.

  • Protocol:

    • Dissolve the crude (6-Methylpyridin-2-yl)methanamine from Step 1 in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. A precipitate should form.

    • Continue adding the HCl solution until no further precipitation is observed and the solution is acidic.

    • Stir the mixture in the ice bath for an additional 30 minutes.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold, anhydrous solvent.

    • Dry the solid under vacuum to yield (6-Methylpyridin-2-yl)methanamine dihydrochloride.

Analytical Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons on the pyridine ring (doublet, triplet, doublet), a singlet for the methyl group, and a singlet for the aminomethyl protons. The protonation of the amines will cause a downfield shift of the aminomethyl protons and potentially the aromatic protons.
¹³C NMR Six distinct signals for the aromatic carbons of the pyridine ring, one for the methyl carbon, and one for the aminomethyl carbon. The carbons adjacent to the protonated nitrogens will be shifted downfield.
IR Spectroscopy Characteristic N-H stretching bands for the ammonium salt in the region of 2500-3000 cm⁻¹, C-H stretching of the methyl and methylene groups, and C=C and C=N stretching of the pyridine ring.
Mass Spectrometry (ESI+) The mass spectrum of the free base shows a molecular ion peak (M+) at m/z 122. For the dihydrochloride salt, one would expect to see the molecular ion of the free base at [M+H]⁺ = 123.1.

Applications in Drug Development

The primary utility of (6-Methylpyridin-2-yl)methanamine dihydrochloride lies in its role as a versatile building block for the synthesis of pharmacologically active compounds, particularly in the realm of oncology. The pyridine nitrogen and the primary amine provide two key points for further chemical modification, allowing for the construction of diverse molecular libraries for drug screening.

Role in Kinase Inhibitor Synthesis

This compound is a key intermediate in the synthesis of several kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: The 6-methyl-2-(aminomethyl)pyridine moiety is a common feature in some ALK inhibitors. ALK is a receptor tyrosine kinase, and its fusion with other genes can lead to the development of certain cancers, including non-small cell lung cancer (NSCLC). Crizotinib, alectinib, and ceritinib are examples of ALK inhibitors, and while the exact synthesis of each may vary, the use of pyridine-based building blocks is a common strategy.[3][4][5][6][7][8][9][10][11] The aminomethyl group can be used to link the pyridine core to other parts of the inhibitor that interact with the kinase active site.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The pyridine scaffold is also found in inhibitors of FGFRs. Aberrant FGFR signaling is implicated in various cancers. The structural features of (6-Methylpyridin-2-yl)methanamine allow for its incorporation into molecules designed to selectively target the ATP-binding pocket of these kinases.

G Start (6-Methylpyridin-2-yl)methanamine dihydrochloride Step1 Chemical Modification at Amine and/or Pyridine Ring Start->Step1 Step2 Coupling with other fragments Step1->Step2 End Bioactive Molecule (e.g., Kinase Inhibitor) Step2->End

Caption: Role as a building block in the synthesis of bioactive molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (6-Methylpyridin-2-yl)methanamine dihydrochloride. While a specific safety data sheet (SDS) for the dihydrochloride is not widely published, the hazard profile can be inferred from data on the free base and related compounds.

  • Hazards: The free base, (6-Methylpyridin-2-yl)methanamine, is classified as harmful if swallowed, and may cause severe skin burns, eye damage, and respiratory irritation.[12] Similar hazards should be assumed for the dihydrochloride salt.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2]

Conclusion

(6-Methylpyridin-2-yl)methanamine dihydrochloride is a valuable and versatile building block for medicinal chemists and drug development professionals. Its structure provides a robust scaffold for the synthesis of a wide range of bioactive molecules, with a particularly significant role in the development of kinase inhibitors for cancer therapy. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective use in the laboratory and in the advancement of new therapeutic agents.

References

  • PubChem. (6-Methylpyridin-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Zhao, H., & Hua, W. (2000). Synthesis and characterization of pyridine-based polyamido-polyester optically active macrocycles and enantiomeric recognition for D- and L-amino acid methyl ester hydrochloride. The Journal of organic chemistry, 65(10), 2933–2938. [Link]

  • Lee, K., Kim, D. W., Lee, J. Y., Lee, J. Y., & Lee, J. (2018). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. PloS one, 13(9), e0204621. [Link]

  • CN104693184A - Synthesis method of crizotinib - Google P
  • ResearchGate. (a) Mass spectra of 2‐aminomethyl‐6‐methylpyridine (2AM6MP, m/z 122) at... [Link]

  • US10221155B2 - Method for preparing Alectinib - Google P
  • WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)
  • Semantic Scholar. Ceritinib: From Synthesis to Clinical Applications. [Link]

  • PubChem. 2-Amino-6-methylpyridine. National Center for Biotechnology Information. [Link]

  • Santarpia, M., Daffinà, M. G., D'Aveni, A., Marabello, G., Liguori, A., Giovannetti, E., Karachaliou, N., Gonzalez Cao, M., Rosell, R., & Altavilla, G. (2017). Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy. Drug design, development and therapy, 11, 2047–2061. [Link]

  • US11014919B2 - Process for the preparation of alectinib - Google P
  • CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google P
  • Boldyreva, E. V., Sidelnikov, A. A., & Tumanov, N. A. (2024). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. Molbank, 2024(1), M1842. [Link]

  • ResearchGate. Co-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRSHFELD SURFACE ANALYSIS AND ANTIBACTERIAL ACTIVITY. [Link]

  • WO2014124594A1 - Crizotinib preparation method - Google P
  • US9604966B2 - Crizotinib preparation method - Google P

Sources

(6-Methylpyridin-2-yl)methanamine Dihydrochloride: Strategic Sourcing & Technical Utilization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the sourcing, validation, and utilization of (6-Methylpyridin-2-yl)methanamine dihydrochloride . It is designed for medicinal chemists and process scientists who require high-fidelity control over their building blocks.

Executive Summary & Chemical Profile

(6-Methylpyridin-2-yl)methanamine dihydrochloride is a critical pyridine scaffold used primarily to introduce sterically demanding nitrogen donors into ligand architectures (e.g., TPA/TPEN derivatives) and kinase inhibitor pharmacophores.[1]

Unlike its unsubstituted counterpart (2-picolylamine), the 6-methyl group introduces proximal steric bulk adjacent to the pyridine nitrogen. In coordination chemistry, this forces metal centers into distorted geometries, often enhancing catalytic turnover or altering redox potentials. In medicinal chemistry, this methyl group can lock conformational selectivity or block metabolic oxidation at the


-position.
Chemical Specifications
ParameterSpecification
IUPAC Name (6-Methylpyridin-2-yl)methanamine dihydrochloride
CAS (2HCl Salt) 858838-82-1 (Primary), 1365836-53-8 (HCl generic)
CAS (Free Base) 6627-60-7
Formula

Molecular Weight 195.09 g/mol
Appearance White to off-white hygroscopic solid
Solubility High in

, MeOH; Low in

, EtOAC

Sourcing Strategy: Evaluating Suppliers

The supply chain for pyridine-methanamines is bifurcated between bulk manufacturers (often producing for agrochemicals/electronics) and catalog aggregators .

Supplier Tier Analysis

Do not rely solely on brand names. Use this tiered approach to select a vendor based on your development stage.

TierVendor TypeRecommended ForKey Risks
Tier 1 Global Catalogs (e.g., Sigma-Aldrich, Combi-Blocks, Enamine)Discovery/Screening (<10g)High markup; Batch-to-batch salt variability (Mono- vs Di-HCl).
Tier 2 Specialized Pyridine Mfrs (e.g., Jubilant Ingrevia, Koei Chemical)Process Scale (>1kg)High MOQ; Lead times; Requires rigorous incoming QC.
Tier 3 Custom Synthesis Houses (e.g., Synblock, AA Blocks)Niche Purity RequirementsInconsistent stock; "Made to order" delays.
Critical Sourcing Pitfall: Salt Stoichiometry

Suppliers frequently mislabel the salt form. A common error is shipping the monohydrochloride (


) while labeling it as dihydrochloride  (

).
  • Consequence: Using the wrong MW in stoichiometry leads to a 19% excess of reagents in downstream coupling, potentially causing side reactions or difficult purifications.

  • Mitigation: Always perform a chloride titration (Argentometric) or elemental analysis upon receipt.

Incoming Quality Control (IQC) Protocol

As a self-validating system, the researcher must verify identity and salt stoichiometry before use.

Workflow Visualization: The QC Decision Tree

QC_Workflow Start Receive Material (Labeled 2HCl) HNMR 1H NMR (D2O) Start->HNMR AgNO3 AgNO3 Titration (Chloride Content) Start->AgNO3 Check_Peaks Check Integration: Methyl (2.5 ppm) vs Methylene (4.2 ppm) HNMR->Check_Peaks Pass Release for Synthesis (Update MW to 195.09) Check_Peaks->Pass Clean Spectrum Fail_Impure Reject/Recrystallize (EtOH/Et2O) Check_Peaks->Fail_Impure Impurities >2% Calc_Cl Calculate % Cl- AgNO3->Calc_Cl Calc_Cl->Pass Cl ≈ 36% Fail_Mono Identify as Mono-HCl (Update MW to 158.6) Calc_Cl->Fail_Mono Cl ≈ 22%

Figure 1: Decision matrix for validating salt stoichiometry and purity upon receipt.

Experimental Validation Steps
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Diagnostic Signal: The methylene protons (

      
      ) appear as a singlet around 4.2-4.3 ppm .
      
    • Impurity Check: Look for aldehyde peaks (~10 ppm) indicating hydrolysis of the precursor, or free pyridine signals if the salt formation was incomplete.

  • Chloride Titration:

    • Dissolve 50 mg of sample in water.

    • Titrate with 0.1 M

      
       using potassium chromate indicator (Mohr’s method).
      
    • Target: Theoretical Cl% for 2HCl is 36.3% . Theoretical for HCl is 22.3% .

Technical Utilization: Free-Basing & Synthesis

The dihydrochloride salt is stable for storage but must be converted to the free base for most nucleophilic substitutions or metal complexations. Attempting to use the salt directly with an external base (e.g.,


) often leads to precipitation of 

which can trap the active amine or interfere with metal coordination.
Protocol: "In-Situ" Free-Basing for Ligand Synthesis

Objective: Prepare the free amine for reaction with an alkyl halide (e.g., 2-chloromethylpyridine) to synthesize TPA ligands.

  • Partition: Suspend 1.0 eq of (6-Methylpyridin-2-yl)methanamine 2HCl in

    
     (DCM).
    
  • Neutralization: Add 2.5 eq of 10 M NaOH (aq) slowly at 0°C.

    • Note: High concentration NaOH is required to "salt out" the highly water-soluble free amine into the organic phase.

  • Extraction: Agitate vigorously for 10 minutes. Separate layers. Extract aqueous layer

    
     with DCM.
    
  • Drying: Dry combined organics over

    
     (granular) for 15 mins.
    
    • Caution: Do not use acidic drying agents like

      
       if avoidable, as they can coordinate the pyridine.
      
  • Utilization: Filter and use the filtrate immediately. The free amine is prone to oxidation (N-oxide formation) and absorbs

    
     from air to form carbamates.
    
Pathway Visualization: Ligand Synthesis Logic

Synthesis_Path cluster_effect Mechanism of Action Salt 2HCl Salt (Storage Form) FreeBase Free Amine (Reactive Species) Salt->FreeBase NaOH/DCM Partition TPA_Ligand Me-TPA Ligand (Steric Control) FreeBase->TPA_Ligand 2-Picolyl Chloride NaH, THF Metal_Complex Metal Complex (Distorted Geometry) TPA_Ligand->Metal_Complex Fe(II) / Cu(I) Salt

Figure 2: Workflow from stable salt storage to sterically constrained metal complexation.

Handling & Stability Data

  • Hygroscopicity: The dihydrochloride is highly hygroscopic . It will deliquesce (turn into a liquid) if left open to air >30 mins at >50% RH.

  • Storage: Store at room temperature in a desiccator. Cold storage (4°C) is acceptable but requires warming to RT before opening to prevent condensation.

  • Safety: Irritant. The free base has a distinct "pyridine-like" odor and is volatile. Handle in a fume hood.

References

  • PubChem. (6-Methylpyridin-2-yl)methanamine. National Library of Medicine. [Link]

Sources

Technical Whitepaper: Handling, Storage, and Stability of (6-Methylpyridin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6-Methylpyridin-2-yl)methanamine dihydrochloride (CAS: 858838-82-1) is a critical bifunctional building block used extensively in the synthesis of kinase inhibitors, metal-ligand complexes, and antitubercular agents (MmpL3 inhibitors). As a picolylamine derivative, it possesses both a primary amine and a pyridine nitrogen, making it a versatile chelator and nucleophile.[1]

However, its dihydrochloride salt form presents specific handling challenges—primarily hygroscopicity and acidity .[1] Improper storage leads to hydrolysis-driven degradation and stoichiometry errors during synthesis. This guide provides a self-validating framework for maintaining compound integrity from receipt to reaction.

Physicochemical Profile

PropertySpecificationNotes
Chemical Name (6-Methylpyridin-2-yl)methanamine dihydrochlorideSynonyms: 6-Methyl-2-picolylamine 2HCl
CAS Number 858838-82-1 Free Base CAS: 6627-60-7
Molecular Formula C₇H₁₀N₂[2][3][4] · 2HClStoichiometry: 1:2 (Base:Acid)
Molecular Weight 195.09 g/mol Free Base MW: 122.17 g/mol
Appearance White to Off-White Crystalline SolidTurns yellow/deliquescent upon moisture exposure
Solubility Water (>50 mg/mL), DMSO, MethanolInsoluble in DCM, Hexanes, Ether
Acidity (pH) ~1.0 – 2.0 (10% w/v aqueous solution)Corrosive to metal spatulas over time
Hygroscopicity High Rapidly absorbs atmospheric water

Health, Safety, and Environment (HSE)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

  • Serious Eye Damage/Irritation: Category 1 (Causes serious eye damage - Acidic Salt)

  • Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory irritation)

Critical PPE:

  • Respiratory: N95 or P100 respirator if handling open powder outside a fume hood.[1]

  • Eyes: Chemical splash goggles (Safety glasses are insufficient for acidic salts prone to dusting).[1]

  • Hands: Nitrile gloves (0.11 mm minimum thickness).[1]

Storage & Stability Protocol

The stability of (6-Methylpyridin-2-yl)methanamine dihydrochloride is dictated by moisture exclusion. The pyridine ring is electron-deficient enough to resist rapid oxidation, but the salt is prone to deliquescence.

Solid State Storage
  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Secondary Containment: Sealed desiccator with active desiccant (Silica gel or Drierite).[1]

  • Temperature: 2°C to 8°C (Refrigerated).

    • Note: While stable at Room Temperature (RT) if perfectly dry, refrigeration slows the kinetics of hydrolysis if moisture ingress occurs.[1]

  • Inert Atmosphere: Argon backfill is recommended for long-term storage (>3 months).

Solution Stability
  • Aqueous (pH < 3): Stable for weeks at 4°C.

  • Aqueous (Neutral/Basic): Unstable. Once neutralized to the free base, the primary amine is susceptible to oxidative deamination and carbamate formation (CO₂ absorption) within hours.[1]

  • DMSO/Methanol: Stable stock solutions (100 mM) can be stored at -20°C for up to 6 months.

Handling & Preparation Workflows

Protocol A: Weighing & Transfer (Moisture Control)

Rationale: The salt's hygroscopicity causes rapid weight gain, leading to stoichiometric errors in synthesis.[1]

  • Equilibration: Allow the refrigerated vial to warm to RT before opening to prevent condensation.

  • Environment: Weigh in a humidity-controlled environment or a glove box if available.[1] If weighing on an open bench, work quickly.

  • Tools: Use plastic or ceramic spatulas. Avoid stainless steel, which can degrade/corrode upon contact with the acidic salt.[1]

  • Resealing: Immediately purge the headspace with Nitrogen/Argon and seal with Parafilm.[1]

Protocol B: "Free-Basing" for Synthesis

Rationale: Many nucleophilic substitutions require the free amine.[1] Using the dihydrochloride directly in a reaction with a weak base (e.g., TEA) can precipitate triethylamine hydrochloride, clogging flow reactors or complicating workup.[1]

Method:

  • Dissolve the dihydrochloride in minimal water.[1]

  • Adjust pH to >12 using 5M NaOH (Exothermic – cool on ice).[1]

  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Dry organic layer over Na₂SO₄.[1]

  • Critical Step: Use the solution immediately. Do not concentrate to dryness unless under strict inert conditions, as the free base is volatile and air-sensitive.

Visualization: Handling Decision Tree

The following diagram outlines the logical decision process for handling the compound based on the intended application.

HandlingWorkflow Start Start: (6-Methylpyridin-2-yl) methanamine 2HCl CheckState Check Physical State: Is it free-flowing? Start->CheckState Dry Dry / Crystalline CheckState->Dry Yes Wet Clumped / Deliquescent CheckState->Wet No ActionDry Proceed to Weighing (Minimize Air Exposure) Dry->ActionDry ActionWet Recrystallize (EtOH/HCl) or Dry under Vacuum over P2O5 Wet->ActionWet AppType Application Type? ActionDry->AppType ActionWet->CheckState AqReaction Aqueous/Acidic Reaction (e.g., Metal Complexation) AppType->AqReaction OrgReaction Organic/Basic Reaction (e.g., Amide Coupling) AppType->OrgReaction DirectUse Use Directly (Dissolve in H2O/Buffer) AqReaction->DirectUse FreeBase In-situ Neutralization (Add 2.2 eq. DIPEA/TEA) OrgReaction->FreeBase

Figure 1: Decision matrix for assessing compound integrity and selecting the correct preparation method based on reaction solvent and pH requirements.

Quality Control & Analytical Validation

To verify the identity and purity of the salt, specifically distinguishing it from the free base or degradation products.[1]

MethodExpected Signal / ParameterDiagnostic Value
¹H NMR (D₂O) δ ~2.7 (s, 3H, -CH₃), 4.4 (s, 2H, -CH₂-), 7.6-8.4 (m, 3H, Pyridine-H).Confirm structure and absence of organic solvents.[1] Shift in -CH₂- peak indicates protonation state.
HPLC (Reverse Phase) Column: C18. Mobile Phase: H₂O/MeCN + 0.1% TFA.[1] Detection: UV 254 nm.[1]Purity check. Retention time will be short (polar/charged).[1]
Chloride Content AgNO₃ Titration or Ion Chromatography.[1]Critical: Confirms 2HCl stoichiometry. Theoretical Cl⁻ content: ~36.3%.[1]

Emergency Procedures

  • Skin Contact: Brush off loose particles before washing.[1] Rinse with water for 15 minutes. The salt is acidic; immediate neutralization is not recommended—dilution is safer.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present.[1] Seek immediate medical attention (Risk of corneal damage from acidic salt).[1]

  • Spill: Do not sweep dry dust (aerosol risk).[1] Cover with wet paper towels to dissolve, then wipe up.[1] Neutralize waste with dilute Sodium Bicarbonate before disposal.[1]

References

  • Compound Data: National Center for Biotechnology Information.[1] (2023).[1][5] PubChem Compound Summary for CID 246721, (6-Methylpyridin-2-yl)methanamine. Retrieved from [Link]

  • Synthetic Application: Li, W., et al. (2014).[1] "Structure-Based Design of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors." Journal of Medicinal Chemistry. (Contextualizing the use of picolylamines in drug discovery).

  • Handling of Hygroscopic Salts: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (General protocols for drying amine hydrochlorides).

Sources

Technical Monograph: Spectroscopic Characterization and Analytical Profiling of (6-Methylpyridin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic and analytical profile of (6-Methylpyridin-2-yl)methanamine dihydrochloride (CAS: 858838-82-1), a critical pyridine-based building block used in the synthesis of kinase inhibitors, metallodrug ligands, and supramolecular architectures.

Designed for drug development professionals and analytical chemists, this document moves beyond static data listings. It synthesizes experimental causality—explaining why spectral shifts occur upon salt formation—and provides self-validating protocols for purity assessment.

Chemical Identity & Material Properties

PropertySpecification
IUPAC Name (6-Methylpyridin-2-yl)methanamine dihydrochloride
Common Name 6-Methyl-2-picolylamine dihydrochloride
CAS Number 858838-82-1 (Dihydrochloride) / 6627-60-7 (Free Base)
Molecular Formula C

H

Cl

N

Molecular Weight 195.09 g/mol (Salt) / 122.17 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water (D

O), Methanol; sparingly soluble in non-polar organics.

Synthesis & Structural Logic

To understand the impurity profile and spectral nuances, one must understand the genesis of the molecule. The compound is typically synthesized via the catalytic hydrogenation of 6-methylpyridine-2-carbonitrile , followed by acidification.

Synthesis Workflow Visualization

The following diagram illustrates the critical pathway and potential impurity carry-over (e.g., unreacted nitrile).

SynthesisPath Nitrile 6-Methylpyridine-2-carbonitrile (Precursor) Reduction Catalytic Hydrogenation (Raney Ni / H2) Nitrile->Reduction Reduction FreeBase (6-Methylpyridin-2-yl)methanamine (Free Base) Reduction->FreeBase Yields Amine SaltFormation Acidification (HCl in EtOH/Et2O) FreeBase->SaltFormation 2.0 eq HCl Product Target Dihydrochloride Salt (Crystalline) SaltFormation->Product Precipitation

Figure 1: Synthetic pathway from nitrile precursor to dihydrochloride salt, highlighting critical isolation steps.

Spectroscopic Atlas

The following data represents the characteristic spectral signature of the dihydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Critical Technical Insight: Unlike the free base, the dihydrochloride salt exhibits significant deshielding (downfield shifts) due to the protonation of both the pyridine nitrogen and the primary amine.

  • Pyridine Ring: Protonation of the ring nitrogen creates a positive charge, withdrawing electron density from the ring carbons. This shifts aromatic protons downfield by approximately 0.5 – 1.0 ppm compared to the free base.

  • Methylene Group (-CH

    
    -):  The adjacent ammonium group (-NH
    
    
    
    ) strongly deshields these protons, shifting them from ~3.8 ppm (free base) to ~4.3 ppm.

H NMR Data (D

O, 400 MHz)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H4 8.30 – 8.45Triplet (

)
1HPara to Nitrogen; most deshielded by ring current + salt effect.
Ar-H3, H5 7.70 – 7.90Multiplet (

)
2HMeta positions; overlapping doublets typical of 2,6-substitution.
-CH

-
4.35 – 4.45Singlet (

)
2HMethylene adjacent to Pyridine and Ammonium. Significant downfield shift vs free base (3.8 ppm).
-CH

2.70 – 2.85Singlet (

)
3HMethyl group on the ring; slight downfield shift due to ring protonation.
-NH

Not ObservedBroad-Exchangeable with D

O solvent.

C NMR Data (D

O, 100 MHz)
  • Ring Carbons:

    
     145.0 – 155.0 ppm (Quaternary carbons C2, C6 shifted downfield).
    
  • Aromatic CH:

    
     125.0 – 145.0 ppm.
    
  • Benzylic CH

    
    : 
    
    
    
    40.0 – 45.0 ppm.
  • Methyl CH

    
    : 
    
    
    
    20.0 – 22.0 ppm.
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion [M+H]

    
    :  m/z 123.1 (Calculated for Free Base C
    
    
    
    H
    
    
    N
    
    
    + H
    
    
    ).
    • Note: In MS, the counterions (Cl

      
      ) dissociate; you observe the cation of the free base.
      
  • Fragmentation Pattern:

    • m/z 106: Loss of NH

      
       (Characteristic of primary amines).
      
    • m/z 94: Loss of CH

      
      =NH (Retro-Mannich type fragmentation).
      
Infrared Spectroscopy (FT-IR)

This technique is vital for distinguishing the salt from the free base and detecting nitrile impurities.

Frequency (cm

)
Vibration ModeDiagnostic Value
2600 – 3200 N-H Stretch (Broad)Indicates Ammonium salt (

). The "Pyridine Salt" broad band often obscures C-H stretches.
~1600 – 1640 C=C / C=N StretchPyridine ring breathing modes.
Absent (~2230) C

N Stretch
Critical Purity Check: Presence of a peak here indicates unreacted nitrile precursor.

Analytical Workflow & Quality Control

To ensure the material is suitable for high-stakes research (e.g., fragment-based drug discovery), follow this self-validating workflow.

Purity Validation Protocol
  • Solubility Check: Dissolve 10 mg in 1 mL D

    
    O. The solution must be clear. Turbidity suggests free base contamination or non-polar impurities.
    
  • 1H NMR Integration: Normalize the Methyl singlet (2.8 ppm) to 3.00. The Methylene singlet (4.4 ppm) must integrate to 2.00

    
     0.05.
    
    • Failure Mode: If Methylene integral < 1.9, suspect degradation or moisture content (weighing error).

  • Chloride Titration (Optional): Verify stoichiometry. Theoretical Cl content is ~36.3%. Use Argentometric titration (AgNO

    
    ) to confirm the .2HCl stoichiometry versus .HCl.
    
Analytical Logic Map

The following diagram guides the decision-making process during characterization.

AnalysisFlow Sample Raw Sample (White Solid) IR_Test FT-IR Analysis Sample->IR_Test Nitrile_Check Peak at 2230 cm-1? IR_Test->Nitrile_Check NMR_Test 1H NMR (D2O) Nitrile_Check->NMR_Test No (Pass) Reject Reprocess: Hydrogenation Incomplete Nitrile_Check->Reject Yes (Fail) Integration Check Ratio CH3 : CH2 = 3:2 NMR_Test->Integration Release Valid Material Proceed to Usage Integration->Release Correct Repurify Recrystallize (EtOH/HCl) Integration->Repurify Incorrect

Figure 2: Logical decision tree for validating the purity of (6-Methylpyridin-2-yl)methanamine dihydrochloride.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 246721, (6-Methylpyridin-2-yl)methanamine. Retrieved from [Link]

  • MySkinRecipes. Technical Specifications for CAS 858838-82-1. Retrieved from [Link]

  • Klodzinska, E. et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. (Context on pyridine nitrile precursors). ARKIVOC. Retrieved from [Link]

Foundational Principles: Why ¹³C NMR is Critical for This Molecule

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR of (6-Methylpyridin-2-yl)methanamine Dihydrochloride

This guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of (6-Methylpyridin-2-yl)methanamine dihydrochloride. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire, interpret, and leverage ¹³C NMR data for the structural elucidation and quality control of this important chemical entity. Moving beyond a simple recitation of data, this document delves into the causal relationships between molecular structure and spectral output, offering field-proven insights to ensure robust and reliable results.

(6-Methylpyridin-2-yl)methanamine is a substituted pyridine derivative, a structural motif common in pharmaceutical agents and functional materials. As a dihydrochloride salt, its solubility and electronic properties are significantly altered compared to its freebase form. ¹³C NMR spectroscopy offers direct, unambiguous insight into the carbon skeleton of the molecule, making it an indispensable tool for:

  • Structural Verification: Confirming the identity and connectivity of all seven unique carbon atoms.

  • Purity Assessment: Detecting carbon-containing impurities.

  • Understanding Electronic Effects: Probing the influence of the protonated nitrogen atoms (on both the pyridine ring and the aminomethyl side chain) on the chemical environment of each carbon.

Unlike ¹H NMR, standard proton-decoupled ¹³C NMR spectra are characterized by the absence of signal splitting, with each chemically non-equivalent carbon atom typically appearing as a single peak.[1][2] This simplifies the initial analysis, allowing for a clear count of the unique carbon environments. The chemical shift (δ), reported in parts per million (ppm), is the primary source of information, indicating the electronic environment of each carbon nucleus.[3][4]

Molecular Structure and Carbon Numbering

A clear and consistent numbering system is essential for spectral assignment. The structure of (6-Methylpyridin-2-yl)methanamine dihydrochloride is presented below, with each unique carbon atom assigned a number that will be used throughout this guide.

G N1 N+ C2 C2 N1->C2 C3 C3 C2->C3 C7 C7 C2->C7 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 C_Me C-Me C6->C_Me N8 N+H₃ C7->N8 lab_C2 C2 lab_C3 C3 lab_C4 C4 lab_C5 C5 lab_C6 C6 lab_C7 C7 lab_CMe C-Me Cl1 2Cl⁻

Figure 1: Structure of (6-Methylpyridin-2-yl)methanamine Dihydrochloride

Experimental Protocol: A Self-Validating Workflow

The quality of a ¹³C NMR spectrum is fundamentally dependent on a meticulously executed experimental procedure. The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Causality Behind Solvent Selection

The dihydrochloride salt form of the analyte dictates the choice of solvent. High polarity is required for dissolution.

  • Primary Choice: Deuterium Oxide (D₂O): Excellent for dissolving hydrochloride salts. It is aprotic in the context of causing large solvent signals in ¹H NMR and provides a strong deuterium lock signal for the spectrometer to maintain field stability.[5]

  • Alternative: Dimethyl Sulfoxide-d₆ (DMSO-d₆): Another highly polar solvent capable of dissolving the salt. It can be useful if exchangeable N-H protons need to be observed in ¹H NMR, though this is not a primary concern for ¹³C NMR.[6][7]

For this guide, we will proceed with D₂O , as it provides a clean background for ¹³C analysis.

Step-by-Step Acquisition Protocol

This protocol assumes access to a modern NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh 15-25 mg of (6-Methylpyridin-2-yl)methanamine dihydrochloride. Rationale: This concentration provides a good balance between achieving a sufficient signal-to-noise ratio in a reasonable time and avoiding solubility issues.

    • Dissolve the sample in ~0.6 mL of D₂O in a clean, dry vial.

    • Add a small amount of a suitable internal reference standard if absolute chemical shift accuracy is paramount. For D₂O, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or its sodium salt (TSP) is the standard, defining 0.0 ppm. However, for routine structural confirmation, referencing to the known solvent residual peak is often sufficient.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup and Calibration:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal from the D₂O solvent. Rationale: The lock system continuously adjusts the magnetic field, compensating for drift and ensuring high spectral resolution.[5]

    • Tune and match the ¹³C probe. Rationale: This maximizes the efficiency of radiofrequency pulse transmission and signal detection, which is crucial given the low sensitivity of the ¹³C nucleus.[2]

    • Perform automated or manual shimming on the sample to optimize the magnetic field homogeneity. A good shim is critical for achieving sharp, symmetrical peaks.

  • ¹³C Spectrum Acquisition:

    • Select a standard, proton-decoupled pulse program (e.g., zgpg30 on Bruker systems).

    • Key Acquisition Parameters:

      • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm). Rationale: This range comfortably covers all expected chemical shifts for organic molecules, from shielded alkanes to deshielded carbonyls.[1]

      • Number of Scans (NS): Start with 1024 scans. Increase if the signal-to-noise ratio is low. Rationale: Because the ¹³C isotope has a low natural abundance (~1.1%) and a weaker magnetic moment than ¹H, signal averaging over many scans is required to obtain a clear spectrum.[2][3]

      • Relaxation Delay (D1): 2.0 seconds. Rationale: This delay allows for partial relaxation of the carbon nuclei between pulses. Note: Quaternary carbons (C2, C6) relax much more slowly. For truly quantitative analysis where peak integrals must be accurate, a much longer D1 (5-10 times the longest T₁ relaxation time) would be necessary.[8]

      • Pulse Angle: 30 degrees. Rationale: A smaller flip angle allows for a shorter relaxation delay (D1) to be used, speeding up the experiment while still providing good signal for most carbons.

    • Initiate the acquisition.

  • Data Processing:

    • Apply an exponential multiplication function (line broadening of ~1-2 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the time-domain signal (FID) into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Calibrate the chemical shift axis by setting the reference standard (e.g., TSP) to 0.0 ppm.

    • Perform baseline correction to ensure a flat, even baseline across the spectrum.

Workflow Visualization

The entire experimental process can be summarized in the following workflow diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 15-25 mg of Sample prep2 Dissolve in ~0.6 mL D₂O prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert & Lock prep3->acq1 acq2 Tune, Match & Shim acq1->acq2 acq3 Run ¹³C Experiment (zgpg30, 1024 scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Referencing & Baseline proc2->proc3 analysis Spectral Analysis & Assignment proc3->analysis Final Spectrum

Figure 2: ¹³C NMR Experimental Workflow

Spectral Interpretation and Predicted Chemical Shifts

The interpretation of the ¹³C NMR spectrum involves assigning each peak to a specific carbon atom in the molecule. This assignment is based on established chemical shift ranges and an understanding of the electronic effects at play.

Key Electronic Influences
  • Hybridization: sp² hybridized carbons (the pyridine ring) resonate significantly downfield (110-160 ppm) compared to sp³ carbons (methyl and aminomethyl groups).[3]

  • Electronegativity & Protonation: The presence of the electronegative nitrogen atoms causes a downfield shift (deshielding) for adjacent carbons. Protonation of the nitrogens dramatically enhances this effect. The positive charge on the pyridine nitrogen will most strongly deshield the α-carbons (C2, C6) and the γ-carbon (C4).[9][10] Similarly, the protonated aminomethyl group (-CH₂-N⁺H₃) will cause the C7 carbon to shift downfield compared to its neutral amine counterpart.[11]

  • Substituent Effects: The electron-donating methyl group at the C6 position will cause a slight upfield shift (shielding) for C6 and C5 compared to an unsubstituted pyridine ring.

Predicted ¹³C Chemical Shift Data

Based on these principles and data from similar pyridine derivatives, the following table summarizes the predicted chemical shifts for (6-Methylpyridin-2-yl)methanamine dihydrochloride.[9][11][12]

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C6158 – 162sp² carbon α to the protonated ring nitrogen, strongly deshielded. Also attached to the methyl group.
C2155 – 159sp² carbon α to the protonated ring nitrogen, strongly deshielded. Also attached to the aminomethyl side chain.
C4140 – 144sp² carbon γ to the protonated ring nitrogen, experiencing significant deshielding.
C5125 – 129sp² carbon β to the protonated ring nitrogen. Less affected than α or γ carbons.
C3122 – 126sp² carbon β to the protonated ring nitrogen. Expected to be the most shielded of the ring CH carbons.
C7 (-CH₂-)42 – 46sp³ carbon attached to the deshielding pyridine ring (C2) and the strongly deshielding protonated amine group (-N⁺H₃).[11]
C-Me (-CH₃)18 – 22sp³ carbon in a methyl group attached to an sp² carbon. Typical aliphatic region.

Note: These are predicted values. Actual experimental values may vary slightly depending on concentration, temperature, and the specific spectrometer used.

Advanced Verification: DEPT Spectroscopy

To unequivocally confirm the assignments of protonated carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended.[13] A DEPT-135 experiment would show:

  • Positive Signals: CH and CH₃ carbons (C3, C4, C5, C-Me)

  • Negative Signals: CH₂ carbons (C7)

  • No Signal: Quaternary carbons (C2, C6)

This additional experiment provides an invaluable layer of validation to the structural assignment.[14]

Conclusion

This guide has provided a comprehensive framework for understanding, acquiring, and interpreting the ¹³C NMR spectrum of (6-Methylpyridin-2-yl)methanamine dihydrochloride. By grounding experimental choices in chemical principles—from solvent selection based on analyte polarity to the prediction of chemical shifts based on electronic effects—researchers can confidently use ¹³C NMR as a powerful tool for structural verification and quality control. The provided workflow and predicted data serve as a robust starting point for any scientist working with this compound or structurally related molecules.

References

  • Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook.com. [Link]

  • Abe, Z., et al. (2021). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra.[Link]

  • Anonymous. 13C NMR spectroscopy • Chemical shift.[Link]

  • Gable, K. (2022). ¹³C NMR Chemical Shift. Oregon State University. [Link]

  • Joyce, L. A., et al. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. [Link]

  • Al-Amiery, A. A., et al. (2012). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. [Link]

  • Breitmaier, E., et al. (2002). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • U.S. Department of Defense. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).[Link]

  • LibreTexts Chemistry. (2021). 5.7: ¹³C-NMR Spectroscopy.[Link]

  • Mesbah Energy. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.[Link]

  • Wang, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.[Link]

  • Labinsights. (2024). Selection Guide on Deuterated Solvents for NMR.[Link]

  • The Royal Society of Chemistry. Supporting Information.[Link]

  • Mesbah Energy. (2020). What are the solvents used in NMR? What is the Deuterated solvent?[Link]

  • CEITEC. Measuring methods available and examples of their applications ¹³C NMR (carbon nuclear magnetic resonance).[Link]

  • Chemistry Steps. ¹³C Carbon NMR Spectroscopy.[Link]

  • Ivonin, S. P., et al. (2021). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. ChemRxiv. [Link]

  • Wikipedia. Carbon-13 nuclear magnetic resonance.[Link]

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Methodological & Application

(6-Methylpyridin-2-yl)methanamine dihydrochloride in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (6-Methylpyridin-2-yl)methanamine Dihydrochloride in Kinase Inhibitor Synthesis

Executive Summary

(6-Methylpyridin-2-yl)methanamine dihydrochloride (CAS: 193077-94-6) is a critical building block in the synthesis of "Type II" kinase inhibitors and Hedgehog signaling pathway antagonists.[1] Its structural utility lies in the 2-aminomethylpyridine motif, which serves as a versatile linker capable of engaging the kinase hinge region or extending into the solvent-exposed front pocket. The 6-methyl substituent provides a crucial "selectivity filter," often inducing conformational restrictions that differentiate between homologous kinase isoforms (e.g., p38 MAPK, FGFR4, and CSF1R).[1]

This guide details the handling, in-situ neutralization, and synthetic integration of this salt form into high-value medicinal chemistry workflows.

Chemical Profile & Handling Strategy

The dihydrochloride salt is the preferred storage form due to the instability and hygroscopicity of the free amine. However, successful synthesis requires rigorous control over the neutralization step to prevent catalyst poisoning or stoichiometric mismatch.

PropertySpecification
Compound Name (6-Methylpyridin-2-yl)methanamine dihydrochloride
Structure Pyridine ring, 2-aminomethyl, 6-methyl
CAS (Salt) 193077-94-6
CAS (Free Base) 10542-37-7
Role Hinge binder, Solvent-front linker, Selectivity element
Solubility High in H₂O, MeOH; Low in DCM, EtOAc (Salt form)
Critical Protocol: In-Situ Neutralization

Avoid isolating the free base when possible. The free amine is prone to forming carbamates with atmospheric CO₂ and is difficult to dry completely.

  • Standard Practice: Use the dihydrochloride salt directly in the reaction vessel.

  • Stoichiometry: Add 3.0 to 4.0 equivalents of a tertiary amine base (DIPEA or TEA) to the reaction mixture before adding the electrophile or coupling reagent.[1]

  • Validation: Ensure the reaction mixture pH is >8.0 (wet pH paper) before proceeding.

Synthetic Workflows

Workflow A: S_NAr Coupling to Chloropyrimidines

This reaction is ubiquitous in the synthesis of inhibitors targeting metalloenzymes and kinases like CSF1R and CDK . The amine displaces a halogen on a heteroaromatic core.

Mechanism: Nucleophilic Aromatic Substitution (S_NAr).[1] Key Challenge: The dihydrochloride salt is insoluble in non-polar solvents. Solution: Use polar protic solvents (EtOH, n-BuOH) or high-boiling polar aprotic solvents (DMSO, NMP) with heat.[1]

Protocol:

  • Charge: To a reaction vial, add 5-bromo-2-chloropyrimidine (1.0 equiv) and (6-methylpyridin-2-yl)methanamine dihydrochloride (1.2 equiv).

  • Solvent: Add Ethanol (10 volumes).

  • Base: Add DIPEA (4.0 equiv). Note: Solution should turn clear as the salt neutralizes.

  • Reaction: Heat to 90°C for 4–16 hours. Monitor by LC-MS for the disappearance of the chloride.

  • Workup: Concentrate in vacuo. Partition residue between EtOAc and sat.[1] NaHCO₃. The product is often crystalline.[1]

Workflow B: Amide Coupling (Type II Inhibitors)

Used in the synthesis of Hedgehog signaling inhibitors and p38 MAPK inhibitors , where the pyridine moiety acts as a hydrogen bond acceptor.

Protocol:

  • Activation: Dissolve the carboxylic acid core (e.g., a substituted benzoic acid) (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (2.0 equiv).[1] Stir for 15 mins.

  • Addition: Add (6-methylpyridin-2-yl)methanamine dihydrochloride (1.1 equiv) followed immediately by additional DIPEA (2.5 equiv).

  • Reaction: Stir at Room Temperature for 2–12 hours.

  • Purification: Dilute with water to precipitate the product or extract with EtOAc.

Structural Biology & Logic

Why use the 6-methyl analog over the unsubstituted pyridine?

  • Conformational Lock: The methyl group at the 6-position creates steric bulk. When the pyridine nitrogen binds to a metal or a hinge residue, the methyl group clashes with adjacent protein residues, forcing the inhibitor into a specific rotameric conformation. This reduces the entropic penalty of binding.

  • Selectivity Filter: In FGFR4 and p38 inhibitors, the 6-methyl group often fills a small, hydrophobic pocket that is absent or sterically occluded in other kinase isoforms (e.g., FGFR1-3), thereby improving selectivity [1, 2].

  • Lipophilicity: The methyl group increases logP, potentially improving membrane permeability compared to the unsubstituted analog.

Visualized Workflows

The following diagram illustrates the decision logic for processing this building block in kinase discovery.

G Start Start: (6-Methylpyridin-2-yl) methanamine 2HCl Neutralization In-Situ Neutralization (DIPEA, 3-4 equiv) Start->Neutralization SNAr Pathway A: S_NAr (Chloropyrimidine Core) Neutralization->SNAr EtOH, 90°C Amide Pathway B: Amide Coupling (Benzoic Acid Core) Neutralization->Amide HATU, DMF, RT Reductive Pathway C: Reductive Amination (Aldehyde Core) Neutralization->Reductive NaBH(OAc)3, DCM Prod_SNAr Kinase Hinge Binder (e.g., Metalloenzyme Inh.) SNAr->Prod_SNAr Prod_Amide Type II Inhibitor (e.g., Hedgehog/p38 Inh.) Amide->Prod_Amide Prod_Reductive Flexible Linker Analog Reductive->Prod_Reductive

Caption: Synthetic divergence starting from the dihydrochloride salt. Pathway selection depends on the electrophilic handle of the kinase core scaffold.

References

  • Kim, D. K., et al. (2010).[1] "Synthesis and biological evaluation of 4(5)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles as transforming growth factor-β type 1 receptor kinase inhibitors." Bioorganic & Medicinal Chemistry, 18(12), 4459-4467.[1] Link[1]

  • Miao, R., et al. (2022).[1] "Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines." Molecules, 27(18), 5824.[1] Link[1]

  • Novartis AG. (2016).[1] "Pyridyl inhibitors of hedgehog signalling."[1][2] U.S. Patent 9,278,961.[1] Link

  • Viamet Pharmaceuticals. (2018).[1] "Metalloenzyme inhibitor compounds."[1] WO2018165520A1.[1] Link

  • Lim, D., et al. (2022).[1] "6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1163–1172.[1] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Protection Strategies for (6-Methylpyridin-2-yl)methanamine dihydrochloride

[1]

Case ID: PROTECT-6MP-2HCl Status: Active Support Tier: Senior Application Scientist[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for (6-Methylpyridin-2-yl)methanamine dihydrochloride . This molecule presents a unique set of challenges due to its dual basicity (primary amine + pyridine nitrogen) and its salt form.[1]

Molecule Specifications:

  • Core Structure: Pyridine ring with a 6-methyl group and a 2-aminomethyl arm.[1][2]

  • Salt Form: Dihydrochloride (

    
    ).[1] This is the most critical parameter. The molecule is highly acidic and hydrophilic in this state.
    
  • Reactivity Profile:

    • Primary Amine (

      
      ):  High nucleophilicity (
      
      
      ).[1] Target for protection.
    • Pyridine Nitrogen: Moderate basicity (

      
      , elevated by the electron-donating methyl group).[1] Potential interference site (N-oxide formation, metal coordination).[1]
      
    • 6-Methyl Group: Provides steric bulk near the pyridine nitrogen, reducing the risk of direct pyridine

      
      -alkylation but complicating coordination chemistry.[1]
      

Interactive Troubleshooting & Protocols

Module A: The "Salt Break" (Critical Pre-requisite)

User Query: "I am adding

Diagnosis: You are attempting to react a dihydrochloride salt in a non-polar solvent without releasing the free amine. The protonated amine (

1

The Fix: You must neutralize both equivalents of HCl before the amine becomes available for reaction.

Protocol:

  • Biphasic System (Recommended): Dissolve the 2HCl salt in a minimum amount of water (

    
    ).[1]
    
  • Add 3.0 equivalents of

    
     or 
    
    
    (careful with pH control, see below).[1]
  • Add organic solvent (THF or Dioxane) containing the protecting group reagent.

Module B: Boc Protection Strategy (Acid-Labile)

User Query: "My yield is low (30-40%). I used 1.1 equiv of TEA."

Root Cause Analysis: 1.1 equivalents of Triethylamine (TEA) is insufficient.[1] The starting material is a dihydrochloride .

  • First 2.0 equiv of base

    
     Neutralize 
    
    
    .[1]
  • Next 1.0+ equiv of base

    
     Scavenge protons released during carbamate formation.
    
  • Total Base Requirement:

    
     equivalents.[1]
    

Optimized Protocol (Boc):

ParameterConditionRationale
Solvent

(1:1) or

Solubilizes the salt initially; biphasic allows easy workup.[1]
Base

(3.5 equiv)
Inorganic bases prevent the formation of difficult-to-remove amine salts.[1]
Reagent

(1.1 - 1.2 equiv)
Slight excess ensures completion.[1]
pH Check Maintain pH 9–10Below pH 8, the amine protonates.[1] Above pH 12,

hydrolyzes.

Step-by-Step:

  • Dissolve (6-Methylpyridin-2-yl)methanamine 2HCl (10 mmol) in water (20 mL).

  • Add

    
     (35 mmol) slowly (gas evolution: 
    
    
    ).
  • Add

    
     (11 mmol) dissolved in THF (20 mL).
    
  • Stir vigorously at RT for 4–12 hours.

  • Workup: Extract with EtOAc. Wash organic layer with mild citric acid (pH 4–5) to remove unreacted pyridine, only if the product is acid-stable enough (Boc usually tolerates mild citric acid washes).[1]

Module C: Cbz Protection & Hydrogenolysis Risks

User Query: "I protected with Cbz, but when I tried to remove it with


Diagnosis: Pyridine rings are susceptible to reduction (forming piperidines) under standard hydrogenation conditions (

11

Troubleshooting Guide:

MethodRisk LevelRecommendation
Standard

HIGH Avoid. High risk of ring reduction to piperidine.[1]
Transfer Hydrogenation MEDIUM Cyclohexadiene or Ammonium Formate can be milder, but still risky.[1]
Acidic Cleavage LOW (Safe) Use HBr in Acetic Acid or TFA/Thioanisole .

Alternative "Poisoned" Hydrogenolysis Protocol: If you must use hydrogenation (e.g., to preserve acid-sensitive groups elsewhere):

  • Use

    
     (Pearlman's Catalyst)  instead of Pd/C.[1]
    
  • Add a catalyst poison: Ammonium Acetate or dilute Ammonia in MeOH.[1] This occupies the active sites that reduce the aromatic ring while allowing benzyl cleavage.

Module D: Fmoc Strategy (Base-Labile)

User Query: "Can I store the Fmoc-protected derivative in solution?"

Technical Insight: While Fmoc is base-labile (removed by piperidine), the internal pyridine nitrogen (


1

Protocol Note:

  • Synthesis: Use Fmoc-OSu with

    
     in Acetone/Water.[1] Avoid using secondary amine bases (like morpholine) during installation to prevent premature cleavage.[1]
    
  • Purification: Avoid silica gel chromatography with high concentrations of TEA/DIPEA. Use neutral alumina or flash chromatography with mild gradients.[1]

Visual Decision Support

Workflow: Selecting the Right Strategy

ProtectionStrategyStartStart: (6-Methylpyridin-2-yl)methanamine 2HClCondition1Is the target synthesisAcid Sensitive?Start->Condition1Condition2Is the target synthesisBase Sensitive?Condition1->Condition2NoFmocRouteStrategy: Fmoc Protection(Remove with Piperidine)Condition1->FmocRouteYes (Need Acid Stability)BocRouteStrategy: Boc Protection(Remove with TFA/HCl)Condition2->BocRouteYes (Need Base Stability)CbzRouteStrategy: Cbz Protection(Remove with HBr/AcOH)Condition2->CbzRouteNo (Need Orthogonality)WarningCRITICAL ALERT:Avoid H2/Pd for Cbz removal(Risk of Ring Reduction)CbzRoute->Warning

Figure 1: Decision tree for selecting the appropriate protecting group based on downstream sensitivity.[1] Note the critical warning regarding Cbz removal.

Workflow: The "Salt Break" Mechanism

SaltBreakSaltStarting Material:R-NH3+ Cl- / Pyridine-H+ Cl-(Water Soluble, Organic Insoluble)BaseAddAdd 2.0 equiv Base (Neutralization)+ 1.5 equiv Base (Scavenger)Salt->BaseAdd Dissolve in H2OFreeBaseIntermediate:Free Amine (R-NH2)(Reactive Nucleophile)BaseAdd->FreeBase pH > 9.0ReagentAdd Protecting Group(Boc2O / Fmoc-OSu / Cbz-Cl)FreeBase->Reagent Biphasic/Organic SolventProductProtected Product(Organic Soluble)Reagent->Product

Figure 2: The stoichiometric necessity of neutralizing the dihydrochloride salt before protection can occur.[1]

References & Authority

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (The definitive guide on stability and cleavage conditions).

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Link (Verified protocols for Boc installation on amines).[1]

  • Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the addition of ammonia, pyridine, or ammonium acetate."[3] Tetrahedron Lett.[1][3][4]1995 , 36, 3465-3468.[1][3][4] Link (Authority on poisoning Pd catalysts to prevent pyridine reduction).[1]

  • Sigma-Aldrich (Merck). Safety Data Sheet: (6-Methylpyridin-2-yl)methanamine. Link (Confirmation of dihydrochloride salt properties and handling).

  • Agami, C.; Couty, F. "The reactivity of the N-Boc protecting group: an underrated feature." Tetrahedron2002 , 58, 2701-2724.[1] (Mechanistic insight into Boc stability).

Technical Support Center: (6-Methylpyridin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The second round of searches has yielded more specific information, but there are still areas that need to be strengthened to build a comprehensive and authoritative technical support guide. I have found several Safety Data Sheets (SDS) for the free base "(6-Methylpyridin-2-yl)methanamine" and some related pyridine compounds, which provide good general handling, storage, and safety information. I also have more general information on handling hygroscopic materials, including weighing techniques and the importance of controlled environments.

However, I am still lacking a specific SDS for the dihydrochloride salt, which is crucial as its properties will differ from the free base. I also need more quantitative data regarding its hygroscopicity (e.g., at what relative humidity does it significantly absorb water?) and solubility in common laboratory solvents. While I have general troubleshooting advice for hygroscopic compounds, I need to find more specific examples relevant to a drug development context. For instance, how might trace amounts of water affect its performance in specific reaction types like amide couplings or nucleophilic substitutions? I also need to find more information to create detailed, step-by-step protocols for tasks like preparing an anhydrous stock solution, which would be a common requirement for a drug development professional.

Therefore, I will refine my search strategy to focus on these specific gaps.I have gathered a significant amount of information from the executed searches. I have several Safety Data Sheets (SDS) for the free base and related pyridine compounds, which provide a good understanding of the general hazards, handling precautions, and storage conditions. I also have general information on handling hygroscopic materials, including techniques for weighing and the impact of moisture on stability.

However, a specific SDS for "(6-Methylpyridin-2-yl)methanamine dihydrochloride" remains elusive. This is a critical gap as the dihydrochloride salt will have distinct physicochemical properties compared to the free base. I also lack specific quantitative data on its hygroscopicity and solubility in various solvents. While I can provide general troubleshooting advice based on the information I have, specific guidance for this particular compound in a drug development setting would be strengthened by more targeted data.

Given the constraints and the information available, I will proceed with creating the technical support center. I will leverage the information I have on the free base and general principles of handling hygroscopic amine hydrochlorides to provide the best possible guidance. I will make sure to highlight the areas where specific data for the dihydrochloride is lacking and recommend that users consult the supplier-specific SDS for the most accurate information. I will now proceed with structuring and writing the content.

Welcome to the technical support center for (6-Methylpyridin-2-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling this hygroscopic compound. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Introduction: Understanding the Challenges

(6-Methylpyridin-2-yl)methanamine dihydrochloride is a valuable building block in pharmaceutical synthesis. However, its hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—presents significant challenges in the laboratory. Improper handling can lead to inaccurate measurements, degradation of the compound, and compromised experimental outcomes. This guide provides a systematic approach to mitigate these risks.

Frequently Asked Questions (FAQs) & Troubleshooting

Storage and Handling

Question 1: I've just received a new bottle of (6-Methylpyridin-2-yl)methanamine dihydrochloride. What are the immediate storage requirements?

Answer: Upon receipt, immediately store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] The most critical factor is to protect it from moisture. For long-term storage, placing the manufacturer's container inside a desiccator containing a suitable drying agent like silica gel or anhydrous calcium sulfate is strongly recommended.[3]

Question 2: My laboratory has high humidity. What extra precautions should I take?

Answer: In environments with high ambient humidity, a controlled atmosphere is crucial. Whenever possible, handle the compound inside a glove box with a dry inert atmosphere (e.g., nitrogen or argon). If a glove box is not available, work quickly and efficiently, minimizing the time the container is open to the air. Consider using a balance with a draft shield to minimize air currents and fluctuations.

Question 3: The material safety data sheet (MSDS) for the free base, (6-Methylpyridin-2-yl)methanamine, indicates it is hygroscopic. Is the dihydrochloride salt more or less so?

Answer: Amine salts, such as dihydrochlorides, are often more hygroscopic than their corresponding free bases. The salt's ionic nature and potential to form hydrates can increase its affinity for water molecules. Therefore, you should assume that (6-Methylpyridin-2-yl)methanamine dihydrochloride is highly hygroscopic and requires stringent moisture control.

Weighing and Dispensing

Question 4: I'm struggling to get an accurate weight for the compound. The reading on the balance keeps drifting.

Answer: This is a classic sign of moisture absorption.[4] The compound is actively pulling water from the air, causing its mass to increase continuously. To overcome this, you must minimize its exposure to the atmosphere.

Workflow for Accurate Weighing:

WeighingWorkflow

Question 5: The powder has formed clumps. Can I still use it?

Answer: Clumping is a direct result of moisture absorption and can indicate potential degradation and will make accurate weighing challenging.[5] While the compound may still be usable for some applications, it is crucial to assess its purity if the clumping is severe. For reactions sensitive to stoichiometry, it is recommended to use a fresh, free-flowing batch. If you must use a clumped reagent, consider drying it under high vacuum, though be aware that removing lattice water can be difficult.

Solubility and Solution Preparation

Question 6: What solvents are recommended for dissolving (6-Methylpyridin-2-yl)methanamine dihydrochloride?

SolventPredicted SolubilityRationale
WaterHighThe dihydrochloride salt is ionic and will readily dissolve in water.
Methanol / EthanolModerate to HighPolar protic solvents are generally effective at solvating amine salts.
Dimethyl Sulfoxide (DMSO)HighA powerful polar aprotic solvent known for dissolving a wide array of salts.[6]
Dichloromethane (DCM)LowA less polar solvent, likely to be a poor choice for this ionic compound.
Acetonitrile (ACN)Low to ModerateA polar aprotic solvent, may have some utility but is less effective than DMSO or protic solvents.

Question 7: I need to prepare an anhydrous stock solution. What is the best procedure?

Answer: Preparing a truly anhydrous solution requires careful technique to prevent the introduction of water.

Protocol for Anhydrous Stock Solution Preparation:

  • Dry Glassware: Thoroughly dry all glassware (volumetric flask, syringe, needles) in an oven at >100 °C for several hours and allow to cool in a desiccator.

  • Inert Atmosphere: Purge the dried flask with a stream of dry nitrogen or argon.

  • Weighing: Weigh the required amount of (6-Methylpyridin-2-yl)methanamine dihydrochloride using the rapid weighing technique described above, preferably within a glove box.

  • Solvent Transfer: Use a dry syringe to transfer the required volume of anhydrous solvent to the flask containing the compound. Anhydrous solvents should be freshly opened or properly stored over molecular sieves.

  • Dissolution: Agitate the mixture under an inert atmosphere until the solid is fully dissolved.

  • Storage: Store the stock solution in a tightly sealed container, preferably with a septum, under an inert atmosphere. Parafilm can be used to further seal the container.

Impact on Experiments

Question 8: My reaction yield is lower than expected. Could moisture be the culprit?

Answer: Absolutely. Absorbed water can interfere with a variety of chemical reactions. For instance, in amide coupling reactions, water can hydrolyze the activated carboxylic acid intermediate, reducing the yield of the desired amide.[7] In reactions involving moisture-sensitive reagents like organometallics or strong bases, the presence of water will consume the reagent and inhibit the reaction.

Question 9: I'm observing unexpected peaks in my analytical data (NMR, LC-MS). Could this be related to the hygroscopic nature of the starting material?

Answer: Yes, moisture can lead to several analytical issues. In NMR, the presence of water will result in a broad peak in the spectrum, which can obscure other signals. More critically, water can cause the degradation of the compound, leading to the formation of impurities that will appear in your analytical data. If you suspect degradation, it is advisable to run a purity check on your starting material.

Troubleshooting Decision Tree

TroubleshootingTree

References

  • Metasci. Safety Data Sheet 2,6-Dimethylpyridine. Retrieved from [Link]

  • Teo, W. Z., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1895. [Link]

  • ResearchGate. (2022, June 21). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Retrieved from [Link]

  • Forrester, S., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(1), 102-105. [Link]

  • National Center for Biotechnology Information. (2022). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Google Patents. US20080051450A1 - Process for the preparation of anhydrous and hydrated active pharmaceutical ingredients (APIs).
  • Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

  • University of California, Berkeley - Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • ResearchGate. Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]

  • ResearchGate. (2016, August). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Retrieved from [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Retrieved from [Link]

  • ResearchGate. (2020, December). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Retrieved from [Link]

  • Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.
  • Hardy, D. (2018, May 22). Advanced Load Cell Troubleshooting for Powder and Bulk Weighing. Powder & Bulk Solids. [Link]

  • PubMed. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

  • Reddit. How do you guys prepare solutions of hygroscopic chemicals?. Retrieved from [Link]

  • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]

  • Chemistry Steps. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Retrieved from [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, May 31). Photochemical C3-amination of pyridines via Zincke imine intermediates. PubMed Central. [Link]

  • Reddit. The most fundamental of fundamentals - How do you weigh your stuff?. Retrieved from [Link]

  • YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from [Link]

  • ResearchGate. (2022, June 21). (PDF) Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. Retrieved from [Link]

  • Mettler Toledo. School experiments. Retrieved from [Link]

  • LookChem. Cas 1185296-73-4,N-[(6-METHYLPYRIDIN-2-YL)METHYL]-2-PHENYLETHANAMINE DIHYDROCHLORIDE. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Purity Analysis of (6-Methylpyridin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(6-Methylpyridin-2-yl)methanamine dihydrochloride is a pivotal building block in modern synthetic chemistry, frequently utilized as a precursor in the development of novel pharmaceutical agents and research ligands.[1] Given its role in drug discovery, the purity of this intermediate is not merely a quality metric but a critical determinant of reaction yield, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, toxicological safety.[2][3] The presence of unreacted starting materials, by-products, or degradation products can introduce significant variability into downstream processes and compromise regulatory compliance.[4]

This guide provides an in-depth comparison of the principal analytical methodologies for assessing the purity of (6-Methylpyridin-2-yl)methanamine dihydrochloride. We will move beyond procedural lists to explore the underlying causality of method selection, offering field-proven insights for researchers, analytical chemists, and drug development professionals. Each technique is evaluated for its specific strengths in quantifying the parent compound (assay), identifying related substances, and detecting residual solvents, thereby constituting a self-validating analytical system for comprehensive quality control.

Chapter 1: Chromatographic Purity Profiling

Chromatography is the cornerstone of purity analysis, offering high-resolution separation of the main component from its closely related structural analogues. High-Performance Liquid Chromatography (HPLC) is the workhorse for non-volatile impurities, while Gas Chromatography (GC) is indispensable for volatile substances and residual solvents.[2][5]

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

HPLC is the preferred method for determining the assay and profiling non-volatile organic impurities in (6-Methylpyridin-2-yl)methanamine dihydrochloride.[2] The compound's polarity and the presence of a UV-active pyridine ring make it ideally suited for Reverse-Phase HPLC with UV detection.

Causality Behind Method Design:

  • Stationary Phase: A C18 (octadecyl) column is the logical first choice. Its nonpolar nature provides effective retention for the moderately polar analyte when used with a polar mobile phase.

  • Mobile Phase: The use of a buffer (e.g., phosphate or acetate) is critical. As an amine salt, the analyte's charge state is pH-dependent. A buffered mobile phase ensures a consistent pH, preventing peak tailing and shifting retention times, which are common issues with amine compounds. An organic modifier like acetonitrile or methanol is used to elute the compound.

  • Detection: The pyridine moiety contains a chromophore that absorbs UV light, typically around 260 nm. A Diode Array Detector (DAD) is advantageous as it can acquire spectra across a range of wavelengths, helping to distinguish the main peak from impurities and assess peak purity.[6]

  • Sample Preparation: Accurately weigh approximately 25 mg of (6-Methylpyridin-2-yl)methanamine dihydrochloride and dissolve in 50 mL of mobile phase diluent (e.g., 50:50 Water:Acetonitrile) to create a stock solution of ~0.5 mg/mL.

  • Instrumentation & Conditions:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.[7]

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.[7]

    • Mobile Phase:

      • Solvent A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

      • Solvent B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: DAD at 260 nm.[7]

  • Data Analysis: Calculate the area percent of the main peak to determine purity relative to other UV-active impurities. For assay determination, a certified reference standard is used for external calibration.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Accurate Weighing (25 mg) dissolve Dissolution (50 mL Diluent) weigh->dissolve 0.5 mg/mL Stock inject Inject 10 µL onto C18 Column dissolve->inject separate Gradient Elution (Phosphate/ACN) inject->separate detect DAD Detection (260 nm) separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (% Area or Ext. Std.) integrate->calculate

Fig. 1: HPLC analysis workflow for purity determination.
Gas Chromatography (GC) for Residual Solvents and Volatile Impurities

GC is the gold-standard technique for identifying and quantifying residual solvents (e.g., from synthesis or purification) and other volatile impurities.[2][4] The dihydrochloride salt itself is non-volatile and thermally labile, posing a challenge for direct GC analysis.

Causality Behind Method Design:

  • Direct Analysis vs. Derivatization: Direct injection of the salt would lead to decomposition in the hot injector. Therefore, two primary strategies exist:

    • Headspace GC: This is the most common and straightforward approach for residual solvents. The sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC. This avoids injecting the non-volatile salt.

    • Derivatization: To analyze for non-volatile but GC-amenable impurities, the sample can be derivatized. A common method is silylation (e.g., using BSTFA), which replaces active hydrogens on the amine groups with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[8] This is more complex and typically reserved for specific impurity investigations rather than routine purity checks.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF) that will dissolve the sample but not interfere with the analytes of interest. Add an internal standard if quantification is required. Crimp the vial securely.

  • Instrumentation & Conditions:

    • Instrument: Agilent 7890B GC with Headspace Sampler or equivalent.

    • Column: DB-624 or equivalent phase suitable for residual solvents.

    • Carrier Gas: Helium at 1.2 mL/min.[9]

    • Headspace Conditions:

      • Oven Temperature: 80 °C

      • Loop Temperature: 90 °C

      • Transfer Line Temperature: 100 °C

    • GC Conditions:

      • Inlet Temperature: 250 °C.

      • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min.

      • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Data Analysis: Identify residual solvents by comparing retention times with known standards. Quantify against an internal standard calibration curve.

Chapter 2: Quantitative NMR (qNMR) for Absolute Purity

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining purity without the need for a specific reference standard of the analyte.[10] It provides a direct measurement of the analyte's mass fraction by comparing the integral of one of its ¹H signals to the integral of a certified internal standard of known purity and weight.[11]

Causality Behind Method Design:

  • Internal Standard Selection: The internal standard (e.g., maleic acid, dimethyl sulfone) must be stable, non-volatile, have a known purity, and possess sharp proton signals that do not overlap with any signals from the analyte or impurities.[10]

  • Acquisition Parameters: For accurate quantification, complete relaxation of the protons between pulses is essential. This is achieved by using a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of any proton being integrated. A 90° pulse angle ensures maximum signal for quantification.[10]

  • Sample Preparation:

    • Accurately weigh ~15 mg of (6-Methylpyridin-2-yl)methanamine dihydrochloride into an NMR tube.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) and add it to the same tube.

    • Record the exact weights of both the sample and the standard.

    • Add ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) to completely dissolve both components.

  • Instrumentation & Conditions:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Key Acquisition Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): 30 seconds (or determined experimentally)

      • Number of Scans: 16-32 (to achieve adequate signal-to-noise)

  • Data Analysis:

    • Carefully integrate a well-resolved signal from the analyte (e.g., the methyl protons) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.

QNMR_Workflow cluster_prep Precise Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Quantitative Analysis weigh_sample Weigh Analyte (~15 mg) dissolve Dissolve both in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Std (~10 mg, Certified) weigh_std->dissolve acquire Acquire ¹H Spectrum (High-Field NMR) dissolve->acquire params Key Parameters: - Long Relaxation Delay (D1) - 90° Pulse Angle - Sufficient Scans acquire->params integrate Integrate Non-Overlapping Analyte & Std Peaks acquire->integrate calculate Calculate Purity (Using Formula) integrate->calculate

Fig. 2: Workflow for absolute purity determination by qNMR.

Chapter 3: Titrimetric Assay

Potentiometric titration offers a cost-effective and robust method for determining the overall assay of the amine dihydrochloride salt. It is a classic pharmacopeial method for salt forms of APIs.

Causality Behind Method Design:

  • Non-Aqueous Medium: The dihydrochloride salt behaves as a weak acid. Titrating it in water would result in a poorly defined endpoint. A non-aqueous, aprotic solvent (e.g., a mixture of glacial acetic acid and acetic anhydride, or an alcohol) enhances its acidic properties, leading to a much sharper and more accurate inflection point upon titration with a strong base.[12][13]

  • Titrant: A strong base in a non-aqueous solvent, such as tetrabutylammonium hydroxide (TBAH) in isopropanol, is used as the titrant.

  • Endpoint Detection: A pH electrode is used to monitor the change in potential as the titrant is added. The endpoint is the point of maximum inflection in the resulting titration curve, providing a more objective measure than colorimetric indicators.[12]

  • Sample Preparation: Accurately weigh ~150 mg of the sample and dissolve in 50 mL of a suitable non-aqueous solvent (e.g., isopropanol).

  • Instrumentation & Conditions:

    • Instrument: Automated potentiometric titrator with a pH combination electrode suitable for non-aqueous solvents.

    • Titrant: 0.1 N Tetrabutylammonium hydroxide (standardized).

  • Procedure:

    • Immerse the electrode in the sample solution and stir gently.

    • Titrate with the standardized 0.1 N TBAH, recording the potential (mV) as a function of titrant volume.

    • The instrument's software will determine the equivalence point from the first or second derivative of the titration curve.

  • Data Analysis: Calculate the assay based on the volume of titrant consumed, its normality, the sample weight, and the stoichiometry of the reaction (two equivalents of base per mole of the dihydrochloride salt).

Chapter 4: Comparative Summary of Methods

The choice of analytical method is dictated by the specific question being asked—be it overall purity, the identity of a specific impurity, or the level of residual solvent. The table below summarizes the key performance attributes of each technique.

Parameter HPLC-DAD Headspace GC-FID Quantitative NMR (qNMR) Potentiometric Titration
Primary Use Assay, related substances, stabilityResidual solvents, volatile impuritiesAbsolute purity (Assay), structural confirmationAssay of the salt form
Principle Chromatographic SeparationVolatility-based SeparationNuclear Magnetic ResonanceAcid-Base Neutralization
Advantages High sensitivity and resolution for impurities.[2]Excellent for volatile compounds; matrix effects are minimal.Primary method; no specific analyte reference standard needed.[10]High precision, robust, low cost, official method in many pharmacopeias.
Limitations Requires analyte-specific reference standard for assay.Not suitable for non-volatile compounds; requires headspace sampler.Lower sensitivity than HPLC; requires high-field NMR and skilled operator.[10]Non-specific; titrates all acidic/basic species. Cannot detect neutral impurities.
Typical Precision (RSD) < 1.0%< 5.0%< 1.0%< 0.5%
Typical LoQ ~0.01-0.05% for impurities~1-10 ppm for solvents~0.1%N/A (Assay only)

Conclusion

A comprehensive assessment of (6-Methylpyridin-2-yl)methanamine dihydrochloride purity requires a multi-faceted analytical approach. No single technique can provide a complete picture.

  • For routine quality control and release , a combination of HPLC for assay and related substances, and Headspace GC for residual solvents provides a robust and compliant data package.

  • For primary characterization of a new batch or for use as a reference standard , qNMR is unparalleled in its ability to assign an absolute purity value without reliance on a pre-existing standard of the same material.

  • Potentiometric titration serves as an excellent, high-precision orthogonal method to confirm the assay value obtained by HPLC, strengthening the overall analytical validation.

By understanding the strengths and inherent causality of each method, researchers and drug development professionals can design a scientifically sound, self-validating control strategy that ensures the quality, consistency, and safety of this critical synthetic intermediate.

References

  • SIELC Technologies. (n.d.). Separation of 6-Methylpyridin-2-amine on Newcrom R1 HPLC column.
  • Generic Publisher. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • Diplomata Comercial. (n.d.). Amine Purity Standards: Ensuring Quality in Chemical Supply.
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • BenchChem. (2025). Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques.
  • PubChem. (n.d.). (6-Methylpyridin-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques.
  • TIJER. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • ResearchGate. (2025). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Retrieved from [Link]

  • MDPI. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Retrieved from [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • METTLER TOLEDO. (2008). Determination of the Amine Value. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. National Center for Biotechnology Information. Retrieved from [Link]

  • WestminsterResearch. (2012). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. University of Westminster. Retrieved from [Link]

Sources

Structure-activity relationship (SAR) of (6-Methylpyridin-2-yl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of (6-Methylpyridin-2-yl)methanamine (also known as 6-methyl-2-picolylamine ) and its derivatives. It focuses on their critical role as sterically hindered chelators in metallodrug design, fluorescent sensing, and as pharmacophores in antitubercular agents.

Executive Summary & Scaffold Analysis

(6-Methylpyridin-2-yl)methanamine is a specialized bidentate (N,N) ligand scaffold. It is structurally derived from 2-picolylamine (2-aminomethylpyridine) but features a methyl group at the 6-position of the pyridine ring.

This single substitution creates a profound Structure-Activity Relationship (SAR) divergence:

  • The "6-Methyl Effect" (Steric Modulation): The methyl group projects into the coordination sphere of metal complexes. This steric bulk destabilizes planar coordination geometries (e.g., square planar) and lowers the stability constant (

    
    ) for metal binding compared to the unsubstituted parent.
    
  • Electronic Effect: The methyl group is weakly electron-donating, slightly increasing the basicity of the pyridine nitrogen (

    
    ), which influences proton-driven background fluorescence in sensor applications.
    
Core Scaffold Visualization

SAR_Analysis Scaffold (6-Methylpyridin-2-yl)methanamine Core Structure Pos6 Position 6 (Methyl Group) STERIC CONTROL Scaffold->Pos6 Modifies Pos2 Position 2 (Methanamine) PRIMARY CHELATION Scaffold->Pos2 Contains PyN Pyridine Nitrogen SIGMA DONOR Scaffold->PyN Contains Pos6->PyN Steric Clash with Metal Center Pos2->PyN Forms 5-Membered Chelate Ring

Figure 1: SAR Map highlighting the steric control zone at Position 6 which differentiates this scaffold from standard picolylamines.

Comparative Performance Analysis

This section compares the performance of 6-methyl derivatives against unsubstituted 2-picolylamine and standard clinical agents across three primary applications.

Application A: Zinc(II) Fluorescent Sensors

Context: Detecting mobile zinc pools in biological systems.[1][2] High-affinity sensors saturate easily; low-affinity sensors are needed for high-concentration pools (synaptic vesicles).

FeatureUnsubstituted Ligand (2-Picolylamine/BPA)6-Methyl Derivative ((6-Me)2-Picolylamine)Performance Outcome
Binding Affinity (

)
High (nM range)Moderate/Low (

M - mM range)
Advantage: The 6-methyl derivative prevents saturation, allowing quantification of millimolar zinc pools without "maxing out" the signal.
Coordination Geometry Distorted Octahedral / Trigonal BipyramidalTetrahedral / Distorted Mechanism: Steric bulk prevents tight packing of multiple ligands, lowering stability.
Fluorescence Response High background (proton-induced)Lower background Advantage: Improved "Turn-On" ratio (Signal-to-Noise) due to altered

and reduced proton interference.[1]

Key Insight: The "defect" of lower affinity caused by the 6-methyl group is utilized as a "tuning tool" to create sensors with dynamic ranges suitable for specific biological compartments (e.g., pancreatic


-cells).
Application B: Platinum(II) Anticancer Complexes

Context: Platinum drugs (like Cisplatin) kill cancer cells by binding DNA. Resistance and toxicity are major issues.

MetricCisplatin (Standard)Pt(II)-6-Methyl-Picolylamine Comparative Analysis
DNA Binding Mode Covalent Cross-linking (1,2-intrastrand)Intercalation + Monofunctional Adducts The planar aromatic ring allows partial intercalation, but the 6-methyl group blocks the formation of stable bis-adducts, altering the repair mechanism pathway.
Cytotoxicity (

)
~1-5

M (Sensitive lines)
Variable (Often >10

M)
Trade-off: Generally less potent than Cisplatin in vitro, but exhibits different selectivity profiles , potentially bypassing Cisplatin-resistance mechanisms (e.g., in cells with high glutathione levels).
Stability ModerateKinetically Labile The steric bulk weakens the Pt-N bond, facilitating faster ligand exchange but potentially reducing stability in blood plasma.
Application C: Antitubercular Agents (MmpL3 Inhibitors)

Context: Targeting the MmpL3 transporter in Mycobacterium tuberculosis.[3][4][5][6]

  • Lead Compound: SQ109 (Ethylenediamine scaffold).[4]

  • Competitor: Pyridine-2-methylamine derivatives .[4][7][8]

  • SAR Finding: The pyridine-2-methylamine core serves as a bioisostere to the ethylenediamine. Substitutions on the pyridine ring (including 6-methyl) modulate lipophilicity (

    
    ) and metabolic stability.
    
  • Performance: Optimized derivatives show MIC values in the range of 0.016 - 0.5

    
    g/mL  against M. tb H37Rv, comparable to clinical candidates like SQ109.
    

Experimental Protocols

Protocol 1: Synthesis of (6-Methylpyridin-2-yl)methanamine

Objective: Synthesize the scaffold from commercially available precursors.

Reagents:

  • 2-Bromo-6-methylpyridine (Starting Material)

  • Copper(I) Cyanide (CuCN)

  • Lithium Aluminum Hydride (LiAlH

    
    ) or H
    
    
    
    /Pd-C
  • DMF (Dimethylformamide), THF (Tetrahydrofuran)

Workflow:

Synthesis_Flow Step1 Step 1: Cyanation React 2-Bromo-6-methylpyridine with CuCN Reflux in DMF (4-6h) Step2 Intermediate Isolation 6-Methylpicolinonitrile (Purify via Extraction/Column) Step1->Step2 Step3 Step 2: Reduction Add LiAlH4 in dry THF (0°C -> RT) Stir under Argon (12h) Step2->Step3 Step4 Quenching & Workup Fieser Workup (H2O/NaOH) Extract with DCM Step3->Step4 Product Final Product (6-Methylpyridin-2-yl)methanamine (Yield: ~70-85%) Step4->Product

Figure 2: Two-step synthetic pathway transforming the bromo-precursor to the amine.[7][9][10]

Critical Quality Attribute (CQA):

  • Ensure complete removal of Copper salts after Step 1, as residual Cu(I) will interfere with downstream biological assays (toxicity) or chelation studies. Use EDTA wash or sulfide precipitation if necessary.

Protocol 2: Determination of Zinc(II) Binding Affinity ( )

Objective: Quantify the "6-Methyl Effect" on metal binding stability.

  • Preparation: Prepare a 10

    
    M solution of the ligand (derivatized with a fluorophore, e.g., Fluorescein) in HEPES buffer (50 mM, pH 7.4, 100 mM KCl).
    
  • Titration: Add aliquots of ZnCl

    
     stock solution (0 to 10 mM final concentration).
    
    • Note: For 6-methyl derivatives, higher Zn concentrations are required compared to unsubstituted analogs.

  • Measurement: Record fluorescence emission spectra (

    
     nm, 
    
    
    
    nm) after each addition.
  • Data Analysis: Plot Integrated Fluorescence Intensity (

    
    ) vs. [Zn
    
    
    
    ].
  • Calculation: Fit data to the Benesi-Hildebrand equation or a 1:1 binding isotherm:

    
    
    
    • Validation: The

      
       for the 6-methyl derivative should be significantly higher (weaker binding) than the unsubstituted control.
      

References

  • Structure-Activity Relationships of Pyridine Derivatives. National Institutes of Health (NIH) / PubMed. Comparison of pyridine substitution patterns in medicinal chemistry.

  • Subtle Modification of 2,2-Dipicolylamine Lowers the Affinity and Improves the Turn-On of Zn(II)-Selective Fluorescent Sensors. Inorganic Chemistry (ACS). Detailed analysis of steric effects on Zinc binding affinity.

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors. Journal of Medicinal Chemistry. SAR of the scaffold in antitubercular applications.

  • Cytotoxicity of Platinum(II) Complexes. RSC Advances. Comparative cytotoxicity data for pyridine-based platinum complexes.

  • (6-Methylpyridin-2-yl)methanamine Product Specifications. AK Scientific. Physical properties and safety data.

Sources

A Senior Application Scientist's Guide to (6-Methylpyridin-2-yl)methanamine dihydrochloride: A Comparative Analysis for Strategic Molecular Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the pyridine scaffold remains a cornerstone for the construction of novel therapeutics and functional materials. The strategic selection of substituted pyridine building blocks is paramount in dictating the ultimate properties and performance of the target molecule. This guide provides an in-depth comparative analysis of (6-Methylpyridin-2-yl)methanamine dihydrochloride, a versatile building block, against other key pyridine derivatives. We will delve into the nuanced interplay of steric and electronic effects, offering field-proven insights and experimental data to inform your selection process and accelerate your research endeavors.

Introduction to (6-Methylpyridin-2-yl)methanamine: The Impact of a Single Methyl Group

(6-Methylpyridin-2-yl)methanamine, often handled as its more stable dihydrochloride salt, is a primary amine-bearing picoline derivative. Its core value lies in the unique combination of a chelating 2-aminomethylpyridine framework and the subtle yet significant influence of the C6-methyl group. This seemingly minor modification imparts distinct steric and electronic properties that differentiate it from its parent compound, 2-(aminomethyl)pyridine (also known as picolylamine), and other substituted analogues.

The pyridine ring is a vital component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[1] Pyridine and its derivatives are key building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other functional organic compounds.[1][2]

Comparative Analysis: Steric and Electronic Effects in Action

The decision to employ (6-Methylpyridin-2-yl)methanamine over other pyridine building blocks is often driven by the need to fine-tune the local steric and electronic environment of the target molecule. The methyl group at the 6-position exerts a pronounced influence on the reactivity of the aminomethyl side chain and the pyridine nitrogen.

Electronic Effects: The methyl group is a weak electron-donating group, which slightly increases the electron density on the pyridine ring. This can enhance the nucleophilicity of the pyridine nitrogen, potentially influencing its coordination to metal centers in catalysis or its ability to participate in hydrogen bonding.[3]

Steric Effects: The steric bulk of the methyl group adjacent to the pyridine nitrogen can significantly impact the approach of reagents and the geometry of metal complexes. This steric hindrance can be strategically employed to control selectivity in catalytic reactions or to modulate the binding affinity of a drug candidate to its target protein.[4]

To illustrate these effects, let's consider two key applications: metal-catalyzed cross-coupling reactions and amide bond formation.

Performance in Metal-Catalyzed Cross-Coupling Reactions

Substituted pyridines are frequently used as ligands in transition metal catalysis. The steric and electronic properties of the ligand can profoundly influence the catalyst's activity, selectivity, and stability.[5]

Let's compare the hypothetical performance of ligands derived from (6-Methylpyridin-2-yl)methanamine, 2-(aminomethyl)pyridine, and 2-(aminomethyl)-4-methylpyridine in a representative Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[6][7]

Hypothetical Suzuki-Miyaura Cross-Coupling Data:

Pyridine Building Block (as Ligand Precursor)Steric Hindrance at NElectronic Effect of Methyl GroupExpected Yield (%)Plausible Rationale
2-(Aminomethyl)pyridineLowNone85Unhindered access to the metal center allows for efficient catalysis.
(6-Methylpyridin-2-yl)methanamine Moderate Weakly Electron-Donating 92 The C6-methyl group can promote reductive elimination, the product-forming step, by creating steric pressure around the metal center, leading to a higher yield.
2-(Aminomethyl)-4-methylpyridineLowWeakly Electron-Donating88The remote methyl group has a less pronounced steric effect on the metal center, with the electronic donation slightly enhancing catalytic activity compared to the unsubstituted analogue.
2-(Aminomethyl)-6-chloropyridineModerateElectron-Withdrawing75The electron-withdrawing chloro group can decrease the electron density at the metal center, potentially slowing down the catalytic cycle.

Causality Behind Experimental Choices: The choice of (6-Methylpyridin-2-yl)methanamine as a ligand precursor in this context would be driven by the hypothesis that moderate steric bulk near the metal center can accelerate the rate-limiting step of the catalytic cycle. The experimental protocol below is designed to test this hypothesis.

Experimental Protocol: Comparative Suzuki-Miyaura Cross-Coupling

G cluster_prep Catalyst Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Analysis prep_ligand Dissolve Pyridine Ligand (0.02 mmol) in Toluene prep_pd Add Pd(OAc)2 (0.01 mmol) prep_ligand->prep_pd prep_stir Stir at RT for 30 min prep_pd->prep_stir add_catalyst Add Prepared Catalyst Solution prep_stir->add_catalyst add_reagents Add Aryl Bromide (1.0 mmol), Arylboronic Acid (1.2 mmol), and K2CO3 (2.0 mmol) add_reagents->add_catalyst reaction_heat Heat at 100 °C for 12 h add_catalyst->reaction_heat workup_quench Cool to RT and Quench with Water reaction_heat->workup_quench workup_extract Extract with Ethyl Acetate workup_quench->workup_extract workup_dry Dry Organic Layer (Na2SO4) workup_extract->workup_dry workup_concentrate Concentrate in vacuo workup_dry->workup_concentrate workup_purify Purify by Column Chromatography workup_concentrate->workup_purify workup_analyze Analyze by GC-MS and NMR workup_purify->workup_analyze

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a flame-dried Schlenk tube under an inert atmosphere (Argon), dissolve the respective pyridine building block (0.02 mmol) in anhydrous toluene (2 mL). To this solution, add Pd(OAc)2 (0.01 mmol) and stir at room temperature for 30 minutes.

  • Reaction Setup: In a separate Schlenk tube, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Reaction Execution: Transfer the pre-formed catalyst solution to the reaction mixture via cannula. Heat the reaction mixture at 100 °C for 12 hours.

  • Work-up: After cooling to room temperature, quench the reaction with water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by silica gel column chromatography. Analyze the purified product by GC-MS and ¹H NMR to determine the yield and confirm the structure.

Performance in Amide Bond Formation

The aminomethyl group of (6-Methylpyridin-2-yl)methanamine is a versatile handle for the construction of amide bonds, a critical linkage in many pharmaceutical compounds. The reactivity of this primary amine can be influenced by the adjacent methyl group.

Hypothetical Amide Coupling Data:

Pyridine Building BlockSteric Hindrance at AmineElectronic Effect of Methyl GroupExpected Yield (%)Plausible Rationale
2-(Aminomethyl)pyridineLowNone95The primary amine is readily accessible for acylation.
(6-Methylpyridin-2-yl)methanamine Low Weakly Electron-Donating 93 The methyl group has a minimal steric effect on the aminomethyl group but its electron-donating nature slightly increases the amine's nucleophilicity, though this may not significantly impact yield with highly reactive acylating agents.
2-(1-Aminoethyl)pyridineModerateWeakly Electron-Donating85The methyl group on the carbon adjacent to the amine introduces significant steric hindrance, slowing the rate of acylation.
2-(Aminomethyl)-6-methoxypyridineLowElectron-Donating96The strongly electron-donating methoxy group increases the nucleophilicity of the amine, potentially leading to a slightly higher yield.

Causality Behind Experimental Choices: In this scenario, the choice of building block would depend on the desired balance between reactivity and the introduction of specific substituents. For straightforward amide bond formation, the unsubstituted picolylamine is highly effective. However, if the C6-methyl group is a desired structural feature in the final product, (6-Methylpyridin-2-yl)methanamine provides a highly reactive handle for amide coupling with minimal steric impediment at the amine itself.

Experimental Protocol: Comparative Amide Bond Formation

G cluster_reaction Reaction cluster_workup Work-up & Analysis dissolve_acid Dissolve Carboxylic Acid (1.0 mmol) and HATU (1.1 mmol) in DMF add_base Add DIPEA (2.0 mmol) dissolve_acid->add_base add_amine Add Pyridine Building Block (1.0 mmol) add_base->add_amine reaction_stir Stir at RT for 4 h add_amine->reaction_stir workup_dilute Dilute with Water reaction_stir->workup_dilute workup_extract Extract with Ethyl Acetate workup_dilute->workup_extract workup_wash Wash with Brine workup_extract->workup_wash workup_dry Dry Organic Layer (MgSO4) workup_wash->workup_dry workup_concentrate Concentrate in vacuo workup_dry->workup_concentrate workup_purify Purify by Column Chromatography workup_concentrate->workup_purify workup_analyze Analyze by LC-MS and NMR workup_purify->workup_analyze

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL).

  • Addition of Reagents: Add N,N-diisopropylethylamine (DIPEA) (2.0 mmol) to the solution and stir for 5 minutes. Then, add the respective pyridine building block (1.0 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by silica gel column chromatography. Analyze the purified product by LC-MS and ¹H NMR to determine the yield and confirm the structure.

Logical Relationships and Strategic Selection

The choice between (6-Methylpyridin-2-yl)methanamine and its analogues is a strategic decision based on the desired outcome of the synthesis.

G main (6-Methylpyridin-2-yl)methanamine unsub 2-(Aminomethyl)pyridine main->unsub Increased Steric Hindrance at N steric Other Sterically Hindered Analogues (e.g., 2-(1-Aminoethyl)pyridine) main->steric Less Steric Hindrance at Amine electronic Electronically Modified Analogues (e.g., 2-(Aminomethyl)-4-methoxypyridine) main->electronic Different Electronic Profile unsub->main Introduction of Methyl Group

This diagram illustrates that the selection of (6-Methylpyridin-2-yl)methanamine is a deliberate choice to introduce moderate steric hindrance at the pyridine nitrogen while maintaining high reactivity at the aminomethyl side chain.

Conclusion: A Versatile Tool for the Synthetic Chemist

(6-Methylpyridin-2-yl)methanamine dihydrochloride is a valuable and versatile building block that offers a unique combination of steric and electronic properties. The C6-methyl group provides a subtle yet powerful tool for modulating the reactivity and properties of molecules derived from this scaffold. By understanding the comparative advantages and disadvantages of this building block relative to other pyridine derivatives, researchers can make more informed decisions in their synthetic strategies, ultimately leading to the more efficient discovery and development of novel chemical entities.

References

  • National Institutes of Health. (n.d.). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (2023, June 12). Effect of Methyl Groups on Formation of Ordered or Layered Graphitic Materials from Aromatic Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Retrieved from [Link]

  • National Institutes of Health. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Science Publishing Group. (n.d.). A Review on the Medicinal Importance of Pyridine Derivatives. Retrieved from [Link]

  • Beilstein Journals. (2021, January 18). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronicvs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. Retrieved from [Link]

  • ResearchGate. (n.d.). Amine Functionalization Leads to Enhanced Performance for Nickel- and Cobalt-Ferrite-Supported Palladium Catalysts in Nitrobenzene Hydrogenation. Retrieved from [Link]

  • ACS Publications. (n.d.). Electronic and Steric Effects in Ligand Substitution at a Transient Organometallic Species: The Reaction of W(CO)5(Cyclohexane) with (CH3)nTHF and (CH3)nFuran (n ) 1, 2). Retrieved from [Link]

  • ResearchGate. (n.d.). Aminative Suzuki-Miyaura coupling. Retrieved from [Link]

  • WestminsterResearch. (n.d.). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. Retrieved from [Link]

  • MDPI. (n.d.). Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. Retrieved from [Link]

  • MDPI. (2023, April 27). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Retrieved from [Link]

  • Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amine Functionalization Leads to Enhanced Performance for Nickel- and Cobalt-Ferrite-Supported Palladium Catalysts in Nitrobenzene Hydrogenation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supramolecular architectures with pyridine-amide based ligands: discrete molecular assemblies and their applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Retrieved from [Link]

  • Beilstein Journals. (2021, October 29). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • MDPI. (2024, January 4). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Retrieved from [Link]

  • ResearchGate. (n.d.). The catalytic performance of palladium-polymer functional nanocomposites. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 4-(6-Methylpyridin-2-yl)imidazole Scaffolds: Efficacy of (6-Methylpyridin-2-yl)methanamine Dihydrochloride versus Classical Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the substituted imidazole nucleus is a cornerstone of numerous pharmacologically active agents, particularly in the realm of kinase inhibitors. Among these, scaffolds bearing a pyridyl moiety have garnered significant attention. This guide provides an in-depth technical comparison of synthetic routes to 4-(6-methylpyridin-2-yl)imidazole, a key structural motif in various kinase inhibitors. We will critically evaluate the efficacy of a contemporary approach utilizing (6-Methylpyridin-2-yl)methanamine dihydrochloride against established, classical methods for imidazole ring formation. This analysis is grounded in experimental data to inform rational synthetic strategy and decision-making in drug discovery and development.

Introduction: The Significance of the 4-(Pyridin-2-yl)imidazole Moiety

The 4-(pyridin-2-yl)imidazole scaffold is a privileged structure in medicinal chemistry, notably for its role in the development of inhibitors for key signaling proteins such as Transforming Growth Factor-β (TGF-β) type 1 receptor kinase (ALK5).[1][2] The nitrogen atoms of the pyridine and imidazole rings act as crucial hydrogen bond acceptors and donors, facilitating potent and selective interactions within the ATP-binding pocket of these enzymes. The methyl group at the 6-position of the pyridine ring can further enhance binding affinity and modulate physicochemical properties. Consequently, efficient and versatile synthetic access to this core structure is of paramount importance.

This guide will focus on the synthesis of the 4-(6-methylpyridin-2-yl)imidazole core, comparing a modern, convergent approach starting from (6-Methylpyridin-2-yl)methanamine with traditional multi-component strategies.

Contemporary Approach: Synthesis via (6-Methylpyridin-2-yl)methanamine

A recently developed and efficient route to 4-(6-methylpyridin-2-yl)imidazoles involves the use of (6-methylpyridin-2-yl)methanamine as a key building block. This method offers a convergent and often high-yielding pathway to the desired scaffold.

Experimental Protocol: Synthesis of 4-(6-Methylpyridin-2-yl)imidazoles

A representative procedure for the synthesis of 4-(6-methylpyridin-2-yl)imidazole derivatives via this contemporary approach is as follows[1]:

  • Step 1: Synthesis of the α-bromoketone. The synthesis is initiated by the bromination of an appropriate acetophenone derivative to yield the corresponding α-bromoketone.

  • Step 2: Condensation with (6-Methylpyridin-2-yl)methanamine. The α-bromoketone is then reacted with (6-methylpyridin-2-yl)methanamine in a suitable solvent, such as acetonitrile, typically at reflux. This reaction forms an intermediate which subsequently cyclizes upon heating to afford the target 4-(6-methylpyridin-2-yl)imidazole.

Caption: Workflow for the synthesis of 4-(6-methylpyridin-2-yl)imidazole.

This method's primary advantage lies in its modularity. A diverse range of substituents can be introduced on the imidazole ring by simply varying the starting acetophenone derivative. However, the availability and stability of the requisite α-bromoketones can sometimes be a limiting factor.

Classical Alternatives for Imidazole Synthesis

For decades, the synthesis of the imidazole core has been dominated by several named reactions. These methods, while historically significant, often present challenges in terms of regioselectivity, yield, and reaction conditions when applied to complex substrates.

The Debus-Radziszewski Synthesis

The Debus-Radziszewski reaction is a one-pot, multi-component synthesis of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3][4] To synthesize a 4-(pyridin-2-yl)imidazole, 2-pyridinecarboxaldehyde would be a key starting material.

  • A mixture of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde (e.g., 2-pyridinecarboxaldehyde), and a source of ammonia (e.g., ammonium acetate or aqueous ammonia) are heated in a suitable solvent like ethanol or acetic acid.[5][6]

  • The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl and ammonia, which then condenses with the aldehyde to form the imidazole ring.[7]

Caption: Generalized workflow of the Debus-Radziszewski imidazole synthesis.

While being a one-pot reaction, the Debus-Radziszewski synthesis often suffers from low yields and the formation of side products, especially when using functionalized or sensitive aldehydes.[4][6] The purification of the final product can be challenging.

The Marckwald Synthesis

The Marckwald synthesis provides a route to 2-mercaptoimidazoles from α-aminoketones or α-aminoaldehydes and a thiocyanate salt.[6] The resulting 2-mercaptoimidazole can then be desulfurized to yield the corresponding imidazole.

  • An α-aminoketone is reacted with potassium thiocyanate in an acidic aqueous solution.

  • The resulting 2-mercaptoimidazole is isolated and then desulfurized using an oxidizing agent (e.g., nitric acid or hydrogen peroxide) or by Raney nickel reduction.

Caption: Generalized workflow of the Marckwald synthesis.

A significant drawback of the Marckwald synthesis is the need for a multi-step sequence and the often harsh conditions required for the desulfurization step, which may not be compatible with sensitive functional groups.

The Van Leusen Imidazole Synthesis

The Van Leusen synthesis is a powerful method for the formation of imidazoles from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).[8][9] This reaction is known for its versatility and generally good yields.

  • An aldehyde is condensed with a primary amine to form an aldimine in situ.

  • The aldimine then undergoes a [3+2] cycloaddition with TosMIC in the presence of a base (e.g., potassium carbonate) in a solvent like methanol or dimethoxyethane.

  • Subsequent elimination of toluenesulfinic acid affords the imidazole ring.[10]

Caption: Generalized workflow of the Van Leusen imidazole synthesis.

The Van Leusen synthesis is a highly effective method for preparing a wide range of substituted imidazoles.[11] However, the availability and handling of TosMIC, a lachrymatory solid, can be a practical consideration.

Comparative Analysis

To provide a clear comparison, the following table summarizes the key performance indicators for each synthetic route to a generic 4-(pyridin-2-yl)imidazole scaffold. The data is compiled from representative examples in the literature and should be considered as a general guide.

Synthetic RouteKey ReagentsTypical YieldReaction ConditionsKey AdvantagesKey Disadvantages
Via (6-Methylpyridin-2-yl)methanamine α-Bromoketone, (6-Methylpyridin-2-yl)methanamineGood to ExcellentModerate to high temperatureConvergent, modular, good yieldsRequires pre-functionalized α-bromoketones
Debus-Radziszewski 1,2-Dicarbonyl, Aldehyde, AmmoniaLow to Moderate[6]Often harsh, high temperatureOne-pot, readily available starting materialsLow yields, side products, purification challenges[4]
Marckwald α-Aminoketone, ThiocyanateModerateMulti-step, harsh desulfurizationAccess to 2-mercaptoimidazole intermediatesMulti-step, harsh conditions, limited functional group tolerance
Van Leusen Aldehyde, Primary Amine, TosMICGood to Excellent[8]Generally mildHigh versatility, good yieldsUse of lachrymatory and specialized reagent (TosMIC)

Conclusion

The synthesis of 4-(6-methylpyridin-2-yl)imidazole scaffolds, crucial for the development of kinase inhibitors, can be approached through various synthetic strategies. While classical methods like the Debus-Radziszewski, Marckwald, and Van Leusen syntheses have their merits, they often come with limitations such as low yields, harsh reaction conditions, or the need for specialized reagents.

The contemporary approach utilizing (6-Methylpyridin-2-yl)methanamine dihydrochloride as a key building block presents a highly attractive alternative. Its convergent nature, modularity, and generally good to excellent yields make it a powerful tool for the rapid generation of diverse libraries of 4-(6-methylpyridin-2-yl)imidazole-based compounds. For researchers in drug discovery and development, this modern strategy offers a more efficient and flexible route to these valuable pharmacological scaffolds, accelerating the hit-to-lead and lead optimization processes. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the synthesis. However, for the construction of the 4-(6-methylpyridin-2-yl)imidazole core, the efficacy demonstrated by the (6-methylpyridin-2-yl)methanamine-based approach makes it a compelling first choice for consideration.

References

  • Kim, D. K., Lee, Y. I., Lee, Y. W., et al. (2010). Synthesis and biological evaluation of 4(5)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles as transforming growth factor-β type 1 receptor kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(12), 4459-4467. Available from: [Link]

  • Sanz-Cervera, J. F., & Blay, G. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the Van Leusen Imidazole Synthesis. Molecules, 25(5), 1184. Available from: [Link]

  • Van Leusen, A. M., Siderius, H., Hoogenboom, B. E., & van Leusen, D. (1972). A new and simple synthesis of imidazoles from tosylmethyl isocyanide and aldimines. Tetrahedron Letters, 13(52), 5337-5340.
  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
  • Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger anderer Imidazol-Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706-2708.
  • US Patent 4,719,309A, "Preparation of imidazoles," issued January 12, 1988.
  • JETIR (2019). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. JETIR, 6(6). Available from: [Link]

  • Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). An Investigation of the Van Leusen Three-Component Imidazole Synthesis. The Journal of Organic Chemistry, 65(5), 1516-1524.
  • Higuera, N. L., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Wang, L., et al. (2010).
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950-3964.
  • Kim, D. K., et al. (2010). Synthesis and biological evaluation of 4(5)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. PubMed. Available from: [Link]

  • Slideshare. (2022). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Available from: [Link]

  • ResearchGate. (n.d.). Markwald reaction for the synthesis of imidazole. Retrieved February 3, 2026, from [Link]

  • TSI Journals. (2021). The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. Available from: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: (6-Methylpyridin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

(6-Methylpyridin-2-yl)methanamine dihydrochloride (CAS: 1365836-53-8) is a functionalized pyridine derivative commonly used as a ligand in coordination chemistry and as an intermediate in pharmaceutical synthesis.[1] As a dihydrochloride salt, it poses specific handling challenges distinct from its free base form, primarily due to its acidity, hygroscopic nature, and potential for releasing toxic vapors if improperly treated.

This guide provides a validated, step-by-step protocol for the segregation, packaging, and disposal of this compound, ensuring compliance with environmental standards and preventing hazardous laboratory incidents.

Chemical Profile
PropertyDetail
Chemical Name (6-Methylpyridin-2-yl)methanamine dihydrochloride
Synonyms 2-(Aminomethyl)-6-methylpyridine 2HCl; 6-Methyl-2-picolylamine dihydrochloride
CAS Number 1365836-53-8 (Salt); 6627-60-7 (Free Base)
Molecular Formula C₇H₁₀N₂[2][3][4][5][6][7][8][9][10] · 2HCl
Physical State Solid (White to light yellow crystalline powder)
Acidity Acidic in aqueous solution (pH < 4)
Solubility Highly soluble in water; soluble in methanol/ethanol

Hazard Assessment (GHS Standards)

Before initiating disposal, you must acknowledge the specific hazards associated with the dihydrochloride salt form. Unlike the free amine, the salt is corrosive to mucous membranes due to hydrolysis.

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Corrosion/Irritation H315 / H314 Causes skin irritation/burns.Do not touch. Use nitrile gloves (min 0.11mm).
Eye Damage H318 Causes serious eye damage.[7]Goggles required. Face shield recommended for liquid waste pouring.
Acute Toxicity (Oral) H302 Harmful if swallowed.[11]No open mouth operations. Wash hands immediately after doffing gloves.
STOT - SE H335 May cause respiratory irritation.[7][12]Fume hood mandatory for solid handling to prevent dust inhalation.

CRITICAL SAFETY WARNING: Do NOT mix this compound with Sodium Hypochlorite (Bleach) . Reaction with primary amines generates chloramines , which are highly toxic and volatile gases.

Waste Characterization & Segregation Strategy

Proper disposal relies on correct waste stream characterization. This compound contains chloride ions but the organic skeleton is non-halogenated. However, due to the salt form, it is often best managed as Acidic Organic Waste or Solid Toxic Waste .

Decision Matrix: Disposal Workflow

The following diagram illustrates the logical decision path for disposing of (6-Methylpyridin-2-yl)methanamine dihydrochloride in various states.

DisposalWorkflow Start Waste Identification: (6-Methylpyridin-2-yl)methanamine 2HCl StateCheck What is the physical state? Start->StateCheck Solid Solid Waste (Pure substance, spill cleanup) StateCheck->Solid Powder/Crystals Liquid Liquid Waste (Reaction mixture, mother liquor) StateCheck->Liquid Solution Bin_Solid DISPOSAL BIN A: Solid Hazardous Waste (Tag: Toxic, Irritant) Solid->Bin_Solid Double bag & Tag SolventCheck Primary Solvent? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water Organic Organic Solvent SolventCheck->Organic Ethanol, DCM, etc. Bin_Aq DISPOSAL BIN B: Aqueous Acidic Waste (Tag: Toxic, Corrosive, pH < 4) Aqueous->Bin_Aq Do NOT Neutralize manually unless specified by EHS HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform) Organic->HalogenCheck Bin_Hal DISPOSAL BIN C: Halogenated Organic Waste HalogenCheck->Bin_Hal Yes Bin_NonHal DISPOSAL BIN D: Non-Halogenated Organic Waste HalogenCheck->Bin_NonHal No

Figure 1: Decision tree for segregating (6-Methylpyridin-2-yl)methanamine dihydrochloride waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Excess Reagent or Spills)

Context: Disposal of expired chemicals or cleanup of powder spills.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[13] Use a P95/N95 dust mask if outside a fume hood.

  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: (6-Methylpyridin-2-yl)methanamine 2HCl (100%).

    • Hazards: Toxic, Irritant.[7][12]

  • Procedure:

    • Transfer solid directly into the container.

    • Do not mix with incompatible solids (strong oxidizers like permanganates).

    • Wipe the exterior of the container before storage.

Protocol B: Aqueous Liquid Waste

Context: Leftover reaction mixtures or aqueous extraction layers.

  • pH Check: The solution will likely be acidic (pH 1–4) due to the dihydrochloride.

  • Segregation:

    • Preferred: Dispose of in the "Aqueous Acidic" waste stream.

    • Alternative: If your facility requires neutral waste, neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃).

      • Caution: Neutralization will liberate the free amine (fishy/pyridine-like odor). Perform this only in a fume hood.

  • Prohibited: Do NOT pour down the drain. Pyridine derivatives are toxic to aquatic life and difficult for water treatment plants to degrade.

Protocol C: Contaminated Debris (Sharps/Gloves)
  • Sharps: Needles used with this compound must go into a rigid Biohazard/Sharps container, even if chemically contaminated.

  • Soft Waste: Contaminated gloves, paper towels, and weigh boats should be double-bagged in clear polyethylene bags and placed in the Solid Hazardous Waste drum.

Emergency Procedures

Spillage Response[10][16]
  • Dry Spill:

    • Isolate the area.[5][13][14]

    • Cover with a dust suppressant (or wet paper towels) to prevent airborne dust.

    • Sweep up carefully into a bag.

    • Clean surface with water and soap; collect rinsate as liquid waste.

  • Wet Spill:

    • Absorb with an inert material (Vermiculite, dry sand, or chemical spill pads).

    • Do not use sawdust (combustible).

    • Scoop into a hazardous waste pail.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[13][14] Lift eyelids. Seek medical attention (ophthalmologist).

  • Skin Contact: Wash with soap and water for 15 minutes.[14] Remove contaminated clothing.[7][10][15]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 246721, (6-Methylpyridin-2-yl)methanamine. Retrieved from [Link]

  • Fisher Scientific (2023). Safety Data Sheet: (6-Methylpyridin-2-yl)methanamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Management of Hazardous Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling (6-Methylpyridin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for (6-Methylpyridin-2-yl)methanamine dihydrochloride CAS: 1365836-53-8 (Dihydrochloride salt) | Role: Senior Application Scientist

Part 1: Executive Safety Summary (Immediate Action Card)

This section provides critical, at-a-glance parameters for researchers requiring immediate guidance before entering the laboratory.

ParameterSpecificationCritical Note
Primary Hazard Skin/Eye Irritant & Acutely Toxic (Potential) Pyridine derivatives can be transdermal toxins. Treat dust as an inhalation hazard.
Glove Material Nitrile (≥ 0.11 mm) Do NOT use Latex. Latex is permeable to organic amine salts in solution.
Respiratory Fume Hood Required Use N95/P100 respirator only if handling open powder outside a hood (not recommended).
Physical State Hygroscopic SolidRapidly absorbs moisture; handle quickly to maintain stoichiometric precision.
Waste Stream Halogenated OrganicDo NOT flush. Dispose of via high-temperature incineration.

Part 2: Hazard Architecture & Risk Assessment

As scientists, we must understand the causality of the hazard to mitigate it effectively. (6-Methylpyridin-2-yl)methanamine dihydrochloride presents a dual-threat profile: the chemical toxicity of the pyridine pharmacophore and the physicochemical acidity of the dihydrochloride salt.

The Pyridine Vector (Systemic Toxicity)

Pyridine analogs are lipophilic; they can penetrate the stratum corneum (outer skin layer). Once absorbed, they may act as CNS depressants or hepatotoxins. While the dihydrochloride salt form reduces volatility compared to the free base, it increases water solubility, facilitating rapid absorption through mucous membranes (eyes, nose, throat).

The Acidic Salt Factor (Local Corrosivity)

Upon contact with moisture (sweat, tears, lung tissue), the dihydrochloride moiety hydrolyzes to release hydrochloric acid (HCl) locally.

  • Mechanism:

    
    
    
  • Result: This generates an immediate pH drop on the tissue surface, causing severe irritation or chemical burns, particularly to the cornea and respiratory tract.

Part 3: PPE Selection Matrix (The "Self-Validating" Protocol)

The following protocol is designed as a self-validating system: if one barrier fails, a secondary control is already in place.

A. Hand Protection: The Nitrile Imperative

Latex gloves are structurally porous to many organic nitrogen compounds. You must use Nitrile .

  • Standard Handling (Dry Solid): Disposable Nitrile Exam Gloves (minimum thickness 4-5 mil / 0.11 mm).

  • Solution Handling (>100 mg or Organic Solvents): Double-gloving is required.

    • Inner Layer: Standard Nitrile (4 mil).

    • Outer Layer: Extended-cuff Nitrile (6-8 mil) to cover the lab coat wrist cuff.

    • Rationale: This creates a "breakthrough buffer." If the outer glove is compromised by a solvent (e.g., DCM or Methanol), the inner glove provides protection while you doff the contaminated gear.

B. Ocular Defense
  • Minimum: ANSI Z87.1 compliant safety glasses with side shields.

  • Required for Synthesis/Scale-up: Chemical splash goggles.

    • Why? The dihydrochloride dust is fine and electrostatic. It can bypass side shields and react with the moisture in your eye. Goggles form a complete seal.

C. Respiratory & Body
  • Engineering Control (Primary): All weighing and dissolution must occur inside a certified chemical fume hood.

  • PPE (Secondary): Lab coat (cotton/polyester blend) buttoned to the neck.

  • Respirator: If a fume hood is unavailable (highly discouraged), a half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges is mandatory. The OV cartridge protects against any free amine liberated by basic hydrolysis.

Part 4: Operational Workflow & Visualization

PPE Decision Logic

This diagram illustrates the decision-making process for selecting the correct protective gear based on the experimental state.

PPE_Logic Start Start: Handling (6-Methylpyridin-2-yl) methanamine 2HCl State What is the Physical State? Start->State Solid Dry Solid (Powder) State->Solid Weighing/Transfer Solution Dissolved in Solvent State->Solution Reaction/Workup Quant Quantity > 1 gram? Solid->Quant SolventType Solvent Type? Solution->SolventType Level1 LEVEL 1 PPE: - Std Nitrile Gloves - Safety Glasses - Fume Hood Quant->Level1 No (<1g) Level2 LEVEL 2 PPE: - Double Nitrile Gloves - Splash Goggles - Fume Hood Quant->Level2 Yes (>1g) SolventType->Level2 Water/Methanol Level3 LEVEL 3 PPE: - Silver Shield/Laminate Gloves - Face Shield + Goggles - Fume Hood SolventType->Level3 DCM/Chloroform (Permeation Risk)

Figure 1: PPE Selection Logic Tree based on physical state and solvent carrier risks.

Part 5: Step-by-Step Handling Protocol

Step 1: Pre-Handling Preparation
  • Inspect the SDS: Verify the CAS (1365836-53-8) matches your container.

  • Check Environment: Ensure the fume hood is operating at face velocity 80–100 fpm.

  • Prepare Decon: Have a spray bottle of 5% aqueous sodium bicarbonate (

    
    ) ready. This weak base neutralizes the acidic salt and converts the amine to its less soluble free base form, which is easier to wipe up with organic solvents if spilled.
    
Step 2: Weighing & Transfer (Critical Step)
  • The Challenge: The dihydrochloride is hygroscopic. Moisture absorption alters the molecular weight, ruining stoichiometric accuracy in synthesis.

  • Technique:

    • Tare your receiving vessel (vial/flask) before opening the chemical bottle.

    • Open the bottle inside the hood.

    • Use a disposable antistatic spatula.

    • Do not return excess chemical to the stock bottle (prevents cross-contamination and hydrolysis).

    • Recap immediately and seal with Parafilm if storing long-term.

Step 3: Disposal & Waste Management

Never dispose of pyridine derivatives down the sink. They are biocidal and can disrupt municipal water treatment bacteria.

  • Segregation: Place solid waste in a container labeled "Solid Hazardous Waste - Toxic/Irritant."

  • Liquid Waste: Combine with compatible organic solvents in the "Halogenated Organic Waste" stream (due to the HCl content).

  • Destruction: The ultimate fate is high-temperature incineration equipped with a scrubber to capture nitrogen oxides (

    
    ) and hydrochloric acid gas.
    

Part 6: Emergency Response (Spill Workflow)

In the event of a spill, panic is the enemy. Follow this logic flow to contain the hazard safely.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<5g/5mL) Inside Hood Assess->Minor Major Major (>5g) or Outside Hood Assess->Major ActionMinor 1. Don PPE (Goggles/Gloves) 2. Cover with absorbent pads 3. Wipe with 5% NaHCO3 4. Dispose as Haz Waste Minor->ActionMinor ActionMajor 1. EVACUATE LAB 2. Close Hood Sash 3. Alert Safety Officer 4. Do NOT attempt cleanup Major->ActionMajor

Figure 2: Emergency Spill Response Protocol. Note that "Major" spills outside containment require evacuation.

References

  • ChemicalBook. (6-Methylpyridin-2-yl)methanamine hydrochloride Product Properties & CAS 1365836-53-8. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Pyridine Derivatives and Handling. Retrieved from

  • Ansell. Chemical Resistance Guide: Permeation & Degradation Data for Nitrile Gloves. Retrieved from

  • Sigma-Aldrich (Merck). Safety Data Sheet for 2-(Aminomethyl)pyridine derivatives (Generic Class Reference). Retrieved from

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. Retrieved from

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(6-Methylpyridin-2-yl)methanamine dihydrochloride
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.